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Core Science & Biosynthesis

Foundational

Phenoxymethylpenicillin Potassium: Chemical Structure, Properties, and Analytical Methodologies

Introduction Phenoxymethylpenicillin potassium (commonly known as Penicillin V Potassium or Pen VK) is a narrow-spectrum, orally active beta-lactam antibiotic[1]. As a fundamental therapeutic agent against Gram-positive...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Phenoxymethylpenicillin potassium (commonly known as Penicillin V Potassium or Pen VK) is a narrow-spectrum, orally active beta-lactam antibiotic[1]. As a fundamental therapeutic agent against Gram-positive bacteria, its clinical efficacy is rooted in its unique structural modifications that confer stability in the acidic environment of the stomach[1]. This technical guide provides an in-depth analysis of its chemical properties, mechanism of action, degradation pathways, and validated analytical methodologies for impurity profiling.

Chemical Structure and Physicochemical Properties

Penicillin V Potassium is the potassium salt of phenoxymethylpenicillin[2]. The core structure consists of a beta-lactam ring fused to a five-membered thiazolidine ring, which is the defining pharmacophore of all penicillins[3]. The distinguishing feature of Penicillin V is the phenoxymethyl side chain at the C6 position[2].

Structural Causality & Gastric Stability

The substitution of the benzyl group (found in Penicillin G) with a phenoxymethyl group introduces an electron-withdrawing oxygen atom into the side chain. From a mechanistic standpoint, this structural alteration significantly decreases the electron density of the side-chain carbonyl group. This reduction in electron density mitigates the nucleophilic attack of the side-chain oxygen on the beta-lactam ring when exposed to gastric acid. Consequently, Penicillin V Potassium exhibits superior acid stability, allowing for effective oral administration and higher plasma concentrations compared to oral Penicillin G[1].

Physicochemical Data Summary
PropertyValueReference
Molecular Formula C16​H17​KN2​O5​S [2]
Molecular Weight 388.48 g/mol [2],
IUPAC Name Potassium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[2]
Physical Appearance Odorless, white crystalline powder[2]
Solubility Sparingly soluble in aqueous solution (~1 mg/mL); soluble in alcohol[4],[2]
pKa (Dissociation Constant) 2.73[2]
pH (0.5% aqueous solution) 5.0 to 7.5[2]

Mechanism of Action (Pharmacodynamics)

Penicillin V Potassium is bactericidal against susceptible microorganisms during the stage of active multiplication[1].

Peptidoglycan Synthesis Inhibition

The mechanism of action is driven by the beta-lactam ring's structural mimicry of the D-alanyl-D-alanine terminal of the peptidoglycan precursor. Beta-lactams covalently bind to Penicillin-Binding Proteins (PBPs), which are transpeptidase enzymes located on the inner membrane of the bacterial cell wall[2].

  • Binding: The highly strained beta-lactam ring binds to the active site of PBPs[4].

  • Acylation: The ring opens and acylates the active site serine residue of the PBP, irreversibly inhibiting the enzyme[5].

  • Cross-linkage Failure: Inactivated PBPs can no longer catalyze the pentaglycine cross-link between alanine and lysine residues[4].

  • Cell Lysis: The lack of cross-linking severely compromises the structural integrity of the cell wall, leading to autolysin activation, osmotic instability, and bacterial death[4].

MOA PenVK Phenoxymethylpenicillin Potassium (Pen VK) PBP Penicillin-Binding Proteins (PBPs) PenVK->PBP Covalent Binding (Acylation) Transpeptidation Inhibition of Transpeptidation PBP->Transpeptidation Enzyme Inactivation Peptidoglycan Compromised Peptidoglycan Cross-linking Transpeptidation->Peptidoglycan Blocks D-Ala-D-Ala Cleavage Lysis Bacterial Cell Lysis & Death Peptidoglycan->Lysis Osmotic Instability

Figure 1: Mechanism of Action of Penicillin V Potassium via PBP Inhibition.

Degradation Pathways and Stability

Despite its relative acid stability compared to other early penicillins, Penicillin V Potassium remains susceptible to degradation through hydrolysis and enzymatic cleavage, yielding a formidable array of degradation-related impurities (DRIs)[6]. Controlling these impurities is critical for pharmaceutical quality assurance and avoiding adverse immunological reactions.

Primary Degradation Mechanisms
  • Beta-Lactamase Cleavage: Beta-lactamase enzymes produced by resistant bacteria hydrolyze the cyclic amide bond of the beta-lactam ring, forming inactive penicilloic acid[5].

  • Alkaline/Acid Hydrolysis: Under basic conditions, the beta-lactam ring opens to form penicilloic acid. Under strongly acidic conditions, complex structural rearrangements occur, leading to the formation of penillic acid and penicillamine[6].

Degradation PenVK Penicillin V (Intact Beta-Lactam) BetaLactamase Beta-Lactamase or Base Hydrolysis PenVK->BetaLactamase AcidHydrolysis Acidic Stress (pH < 2) PenVK->AcidHydrolysis Penicilloic Penicilloic Acid (Inactive) BetaLactamase->Penicilloic Ring Opening Penillic Penillic Acid & Penicillamine AcidHydrolysis->Penillic Rearrangement

Figure 2: Primary degradation pathways of Penicillin V under environmental stress.

Analytical Methodologies: HPLC Impurity Profiling

To ensure the safety and efficacy of Penicillin V Potassium formulations, robust analytical methods are required to separate and quantify the active pharmaceutical ingredient (API) from its DRIs. Recent advancements utilize an Analytical Quality by Design (AQbD) approach combined with liquid chromatography-tandem mass spectrometry (LC-MS) to identify and profile these impurities[6].

Step-by-Step RP-HPLC Protocol for Impurity Profiling

The following self-validating protocol is adapted from stability-indicating High-Performance Liquid Chromatography (HPLC) methods designed to separate Pen V and its degradation products[6],[7],[8].

Step 1: Sample and Standard Preparation

  • Diluent: Prepare a mixture of HPLC-grade Acetonitrile and Water (50:50, v/v)[7].

  • Standard Solution: Accurately weigh Phenoxymethylpenicillin potassium reference standard and dissolve in the diluent to achieve a concentration of 1.0 mg/mL[7],[8].

  • Sample Solution: Crush Pen VK tablets, weigh powder equivalent to 250 mg of API, and dissolve in 250 mL of diluent. Sonicate for 10 minutes and filter through a 0.45 µm nylon syringe filter[7],[8].

  • Forced Degradation Samples (Self-Validation): Subject aliquots of the sample solution to 0.1M HCl (acidic stress), 0.1M NaOH (basic stress), and 3% H2​O2​ (oxidative stress) for 24 hours. Causality: This step intentionally generates DRIs to prove the method's stability-indicating power—ensuring the primary API peak can be resolved from all potential degradation products[7].

Step 2: Chromatographic Conditions

  • Column: C18 Reverse-Phase Column (e.g., 250 mm × 4.6 mm, 5 µm particle size)[7].

  • Mobile Phase A: 0.05 M Potassium dihydrogen phosphate buffer. Causality: The buffer must be adjusted to pH 3.5 with phosphoric acid. Because Pen V has a pKa of 2.73[2], a pH of 3.5 ensures the molecule remains largely unionized, dramatically improving its retention and peak shape on a hydrophobic C18 stationary phase.

  • Mobile Phase B: HPLC-grade Acetonitrile[8].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer or Diode Array Detector (DAD) set at 225 nm[7].

  • Injection Volume: 20 µL.

Step 3: Gradient Elution Program A gradient elution is critical for eluting highly polar degradation products early while retaining the hydrophobic intact Pen V molecule[7].

  • 0–10 min: 80% A / 20% B

  • 10–25 min: Linear gradient to 40% A / 60% B

  • 25–30 min: Isocratic hold at 40% A / 60% B

  • 30–35 min: Return to 80% A / 20% B (Re-equilibration)

Step 4: Data Analysis and QSRR Evaluation

  • Identify peaks using relative retention times (RRT) established via LC-MS[6].

  • Calculate the percentage of each impurity using the area normalization method.

  • Advanced Validation: A Quantitative Structure-Retention Relationship (QSRR) model can be applied to predict the retention times of undetected impurities based on their molecular descriptors, ensuring the chromatographic system's comprehensive resolving power[6].

HPLCWorkflow SamplePrep 1. Sample Preparation (API & Forced Degradation) Chromatography 2. RP-HPLC Separation (C18 Column, Gradient) SamplePrep->Chromatography 20 µL Injection Detection 3. UV/DAD Detection (225 nm) Chromatography->Detection Elution Profile LCMS 4. LC-MS / QSRR (Impurity Identification) Detection->LCMS Peak Characterization Validation 5. Method Validation (Specificity & Accuracy) LCMS->Validation Data Synthesis

Figure 3: Analytical workflow for HPLC impurity profiling of Penicillin V Potassium.

References

  • [5] Title: Penicillin - Wikipedia | Source: wikipedia.org | URL:[Link]

  • [1] Title: Veetids - Drug Summary | Source: pdr.net | URL: [Link]

  • [2] Title: Penicillin V Potassium | C16H17KN2O5S | CID 23676814 - PubChem - NIH | Source: nih.gov | URL:[Link]

  • [6] Title: Development of a method of analysis for profiling of the impurities in phenoxymethylpenicillin potassium based on the analytical quality by design concept combined with the degradation mechanism of penicillins - PubMed | Source: nih.gov | URL:[Link]

  • [3] Title: The Nordic Expert Group for Criteria Documentation of Health Risks from Chemicals. 134. Penicillins - INCHEM | Source: inchem.org | URL: [Link]

  • [8] Title: Analytical method validation for tablet of phenoxymethyl penicillin potassium by RP-HPLC method - JOCPR | Source: jocpr.com | URL: [Link]

Sources

Exploratory

Biosynthesis of Phenoxymethylpenicillin in Penicillium chrysogenum: A Comprehensive Technical Guide

Executive Summary Phenoxymethylpenicillin (Penicillin V) is a highly acid-stable β-lactam antibiotic, making it uniquely suited for oral administration compared to its counterpart, Penicillin G[1]. The industrial product...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenoxymethylpenicillin (Penicillin V) is a highly acid-stable β-lactam antibiotic, making it uniquely suited for oral administration compared to its counterpart, Penicillin G[1]. The industrial production of Penicillin V relies on the filamentous fungus Penicillium chrysogenum and is characterized by a highly compartmentalized metabolic pathway. This whitepaper provides an in-depth mechanistic analysis of Penicillin V biosynthesis, exploring the genetic regulation of the pcbAB-pcbC-penDE cluster, the critical role of peroxisomal compartmentalization, and the metabolic kinetics of precursor feeding.

Mechanistic Architecture of Penicillin V Biosynthesis

The biosynthesis of Penicillin V is a multi-step enzymatic process that strictly requires the exogenous feeding of the side-chain precursor phenoxyacetic acid (POA)[2][3]. The pathway is spatially divided between two cellular compartments to optimize enzyme activity and prevent metabolic cross-talk[4].

The Cytosolic Phase: Tripeptide Assembly and Cyclization

The pathway initiates in the cytosol with the condensation of three amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.

  • Peptide Synthesis: These precursors are condensed into the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (LLD-ACV) by a massive non-ribosomal peptide synthetase known as ACV synthetase (ACVS), encoded by the pcbAB gene[5][6].

  • Ring Formation: The linear LLD-ACV is then oxidatively cyclized by isopenicillin N synthase (IPNS), encoded by the pcbC gene, forming the characteristic bicyclic β-lactam and thiazolidine rings of isopenicillin N (IPN)[5][7]. Both ACVS and IPNS function optimally in the slightly acidic pH (6.5–7.0) of the fungal cytosol[4].

The Peroxisomal Phase: Side-Chain Activation and Transacylation

To convert IPN into Penicillin V, the intermediate must be transported into the peroxisome. 3. Precursor Activation: Exogenously supplied POA is imported into the cell and activated to its coenzyme A thioester (phenoxyacetyl-CoA). This reaction is catalyzed by phenoxyacetic acid CoA ligase (PCL), encoded by the phl gene[5][7]. 4. Side-Chain Exchange: Finally, acyl-CoA:isopenicillin N acyltransferase (IAT), encoded by the penDE gene, cleaves the L-α-aminoadipic acid side chain from IPN and replaces it with the activated phenoxyacetyl group, yielding Penicillin V[5][7].

PenV_Pathway L_AAA L-α-aminoadipic acid ACVS ACVS (pcbAB) Cytosol L_AAA->ACVS L_Cys L-cysteine L_Cys->ACVS L_Val L-valine L_Val->ACVS ACV LLD-ACV Tripeptide IPNS IPNS (pcbC) Cytosol ACV->IPNS IPN Isopenicillin N (IPN) IAT IAT (penDE) Peroxisome IPN->IAT PenV Phenoxymethylpenicillin (Pen V) POA Phenoxyacetic Acid (POA) PCL PCL (phl) Peroxisome POA->PCL POA_CoA Phenoxyacetyl-CoA POA_CoA->IAT ACVS->ACV IPNS->IPN PCL->POA_CoA IAT->PenV

Fig 1: Compartmentalized biosynthesis of Phenoxymethylpenicillin in P. chrysogenum.

Genetic Regulation and Cluster Dynamics

In high-yielding industrial strains of P. chrysogenum, the genes pcbAB, pcbC, and penDE are physically linked in a biosynthetic gene cluster that is often amplified in tandem repeats[5][6].

Causality in Strain Engineering: While amplifying the core gene cluster increases the transcription of ACVS and IPNS, the protein levels of the peroxisomal enzyme IAT tend to saturate at lower cluster copy numbers. Consequently, IAT becomes a rate-limiting bottleneck[5][7]. If IPN flux exceeds IAT capacity, the fungus accumulates the intermediate 6-aminopenicillanic acid (6-APA) instead of Penicillin V[5]. Therefore, modern strain improvement requires the balanced overexpression of IAT to match the amplified upstream cytosolic flux.

Furthermore, these genes are subject to strict transcriptional control. Expression peaks during the exponential growth phase and is heavily repressed by oxygen limitation. If dissolved oxygen drops, stress-response genes (e.g., pgk) are induced, and pen gene transcription ceases entirely[8].

Precursor Kinetics and Metabolic Flux

The choice and concentration of the side-chain precursor fundamentally dictate the final product. P. chrysogenum exhibits a strong metabolic preference for phenylacetic acid (PAA) over POA. If both are present, the fungus will exclusively synthesize Penicillin G, completely blocking POA utilization and Penicillin V formation until the PAA pool is exhausted[3].

Causality in Fermentation Design: The incorporation of intracellular POA into Penicillin V follows Michaelis-Menten kinetics with a notably high apparent Km​ of 42 mM[2][9]. Because of this low affinity, high exogenous concentrations of POA must be continuously fed into the bioreactor. Maintaining high intracellular POA serves a dual purpose: it drives the IAT-catalyzed reaction forward and prevents the undesirable leakage of the intermediate IPN into the extracellular broth, which would otherwise represent a massive loss of metabolic energy[2][9].

Quantitative Data Summary
ParameterValue / ObservationBiological Significance
POA Apparent Km​ 42 mMHigh exogenous POA is required to drive intracellular incorporation[2][9].
POA Feed Concentration 0 – 6.5 g/LOptimal range for maximizing Pen V productivity in continuous culture[2][9].
Dilution Rate ( D ) 0.05 h⁻¹Maintains glucose limitation, derepressing the pen gene cluster[2][9].
Precursor Preference PAA > POAPresence of PAA completely blocks POA utilization and Pen V formation[3].

Self-Validating Experimental Protocols

Protocol 1: Steady-State Chemostat Cultivation for Precursor Kinetics

Objective: To isolate and quantify POA uptake kinetics without the confounding variables of shifting batch growth phases. Causality: Penicillin biosynthesis is subject to carbon catabolite repression. By utilizing a glucose-limited chemostat, we derepress the pcbAB, pcbC, and penDE genes while maintaining a constant specific growth rate, allowing us to isolate the exact effect of POA concentration on yield[2][8][9].

Step-by-Step Methodology:

  • Batch Phase Initiation: Inoculate a chemically defined medium with P. chrysogenum spores. Cultivate in batch mode until the initial glucose is fully depleted.

  • Continuous Feed: Initiate a continuous feed of defined medium with glucose as the sole growth-limiting nutrient. Set the dilution rate ( D ) to a constant 0.05 h⁻¹[2][9].

  • POA Gradient Application: Introduce POA into the feed at varying concentrations (ranging from 0 to 6.5 g/L) across distinct steady-state periods[2][9].

  • Steady-State Verification: Monitor off-gas CO₂ and biomass dry weight. A valid steady state is achieved only when these parameters remain stable for a minimum of 5 residence times.

  • Rapid Quenching: Sample the fermentation broth directly into cold methanol (-40°C) to instantaneously halt enzymatic activity and prevent metabolite turnover.

  • HPLC Quantification: Separate cells via rapid centrifugation. Analyze both the supernatant (extracellular) and cell extract (intracellular) for POA, IPN, Pen V, and 6-APA using reversed-phase HPLC[3]. Self-Validation Check: The mass balance of POA consumed must equal the sum of Pen V produced, residual intracellular POA, and any degraded by-products.

Workflow Step1 1. Chemostat Cultivation (Glucose-limited, D=0.05 h⁻¹) Step2 2. POA Precursor Feeding (0 - 6.5 g/L) Step1->Step2 Derepress pen genes Step3 3. Steady-State Sampling (Rapid Quenching at -40°C) Step2->Step3 Reach Steady State Step4 4. HPLC Analysis (Intracellular & Extracellular) Step3->Step4 Extract Metabolites Step5 5. Kinetic Modeling (Determine Km = 42 mM) Step4->Step5 Calculate Kinetics

Fig 2: Experimental workflow for determining POA precursor kinetics in continuous culture.

Protocol 2: Subcellular Fractionation for Peroxisomal Enzyme Validation

Objective: To mechanically confirm the co-localization of IAT and PCL within the peroxisome. Causality: Validating compartmentalization is critical for strain engineering. If IAT is mislocalized to the cytosol, it is exposed to a suboptimal pH (~6.5), drastically reducing its transacylation efficiency compared to the alkaline environment of the peroxisome[4].

Step-by-Step Methodology:

  • Protoplast Formation: Harvest mycelia and treat with cell wall-degrading enzymes (e.g., Novozym 234) in an osmotic stabilizing buffer (1.2 M sorbitol) to generate intact protoplasts[10].

  • Gentle Lysis: Lyse the protoplasts using a Dounce homogenizer in a hypotonic buffer. Crucial: Avoid excessive shear force to prevent rupturing the delicate peroxisomal membranes.

  • Density Gradient Centrifugation: Layer the crude lysate onto a discontinuous sucrose gradient (30-60% w/v) and centrifuge at 100,000 × g for 2 hours[4].

  • Fractionation & Assay: Collect fractions from the gradient. Assay each fraction for marker enzymes: glucose-6-phosphate dehydrogenase (to identify the cytosolic fractions) and catalase (to identify the peroxisomal fractions).

  • Immunoblotting: Resolve the fractions using SDS-PAGE and probe with specific anti-IAT and anti-PCL antibodies. Self-Validation Check: The western blot signals for IAT and PCL must co-migrate strictly with the catalase activity peak, confirming intact peroxisomal targeting[4].

References

  • Title: High exogenous concentrations of phenoxyacetic acid are crucial for a high penicillin V productivity in Penicillium chrysogenum Source: Microbiology Society / PubMed URL: [Link]

  • Title: Penicillium chrysogenum – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Utilization of side-chain precursors for penicillin biosynthesis in a high-producing strain of Penicillium chrysogenum Source: PubMed URL: [Link]

  • Title: Transcript Analysis of Penicillin Genes From Penicillium Chrysogenum Source: PubMed URL: [Link]

  • Title: Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of Isopenicillin N Acyltransferase Source: Applied and Environmental Microbiology - ASM Journals URL: [Link]

  • Title: The cluster of penicillin biosynthetic genes. Identification and characterization of the pcbAB gene encoding the alpha-aminoadipyl-cysteinyl-valine synthetase and linkage to the pcbC and penDE genes Source: PubMed URL: [Link]

  • Title: Peroxisomes Are Required for Efficient Penicillin Biosynthesis in Penicillium chrysogenum Source: Applied and Environmental Microbiology - ASM Journals URL: [Link]

  • Title: Nonlinear Biosynthetic Gene Cluster Dose Effect on Penicillin Production by Penicillium chrysogenum Source: PMC URL: [Link]

  • Title: Post-translational enzyme modification by the phosphopantetheinyl transferase is required for lysine and penicillin biosynthesis... Source: Portland Press URL: [Link]

Sources

Foundational

Structural Pharmacokinetics: A Technical Analysis of Acid Stability and Oral Absorption in Benzylpenicillin vs. Phenoxymethylpenicillin

Executive Summary In the rational design and evaluation of β -lactam antibiotics, minor structural modifications to the acylamino side chain can fundamentally alter a molecule's physicochemical properties and clinical ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design and evaluation of β -lactam antibiotics, minor structural modifications to the acylamino side chain can fundamentally alter a molecule's physicochemical properties and clinical utility. This technical guide provides an in-depth comparative analysis of Benzylpenicillin (Penicillin G) and Phenoxymethylpenicillin (Penicillin V) . By examining the causality between their molecular structures and their stability in acidic environments, we elucidate why Penicillin V is highly effective via oral administration, whereas Penicillin G is restricted to parenteral routes.

Mechanistic Chemistry of Acid-Catalyzed Degradation

The core pharmacophore of all penicillins is the bicyclic β -lactam/thiazolidine ring system. This structure is inherently strained; the fusion of a four-membered β -lactam ring with a five-membered thiazolidine ring creates significant angle and torsional strain. Consequently, the β -lactam carbonyl carbon is highly electrophilic and exceptionally vulnerable to nucleophilic attack[1].

The Self-Destruct Mechanism: Neighboring Group Participation (NGP)

In the highly acidic environment of the human stomach (pH 1.5–3.5), Benzylpenicillin undergoes rapid degradation. The mechanism driving this instability is Neighboring Group Participation (NGP) . The amide carbonyl oxygen on the benzyl side chain acts as an internal nucleophile, attacking the highly reactive β -lactam carbonyl carbon. This intramolecular attack relieves the ring strain by cleaving the β -lactam ring, resulting in the formation of inactive degradation products such as penicilloic acid and penillic acid[2],[3]. Because the benzyl group is electronically neutral/slightly electron-donating, it does nothing to prevent the amide oxygen from acting as a nucleophile.

The Solution: Electron-Withdrawing Groups (EWGs)

Phenoxymethylpenicillin (Penicillin V) overcomes this vulnerability through the strategic placement of an electronegative oxygen atom in its phenoxy side chain[1]. This oxygen exerts a powerful inductive electron-withdrawing effect [4],[1]. By pulling electron density away from the amide carbonyl group, the EWG significantly reduces the nucleophilicity of the amide oxygen[1]. Consequently, the intramolecular attack on the β -lactam ring is suppressed, conferring robust acid stability and allowing the molecule to survive gastric transit intact[1].

Mechanism Gastric Gastric Acid Exposure (pH 1.2 - 3.5) PenG Benzylpenicillin (Pen G) Alkyl Side Chain Gastric->PenG PenV Phenoxymethylpenicillin (Pen V) Phenoxy EWG Gastric->PenV NGP High Nucleophilicity Neighboring Group Participation PenG->NGP Amide Carbonyl Attacks EWG Reduced Nucleophilicity EWG Pulls Electron Density PenV->EWG Oxygen Inductive Effect Degradation Rapid Ring Opening (Penicilloic Acid Formation) NGP->Degradation Hydrolysis Intact Beta-Lactam Ring Intact Survives Stomach Transit EWG->Intact Acid Stable

Mechanistic divergence of Penicillin G and V under acidic conditions.

Pharmacokinetic Profiles & Oral Bioavailability

The structural divergence directly dictates the pharmacokinetic (PK) profiles of these two antibiotics. Because Penicillin G is rapidly hydrolyzed by gastric acid, its oral bioavailability is exceptionally poor (<30%), necessitating intravenous (IV) or intramuscular (IM) administration to achieve therapeutic systemic concentrations[5],[6].

In contrast, the acid-stable Penicillin V is efficiently absorbed in the small intestine, achieving an oral bioavailability of 60% to 75%[5],. While both drugs share a similarly short elimination half-life, their metabolic fates differ; Penicillin G is excreted largely unchanged, whereas a significant portion of orally administered Penicillin V is metabolized[6].

Quantitative Pharmacokinetic Comparison
ParameterBenzylpenicillin (Pen G)Phenoxymethylpenicillin (Pen V)
Gastric Acid Stability Labile (Rapid hydrolysis at pH < 3)[6]Stable (Resists hydrolysis)[6]
Oral Bioavailability < 30%[5]60% – 75%
Primary Administration Intravenous (IV) / Intramuscular (IM)[6]Oral (PO)[6]
Plasma Protein Binding ~60%[6]~75% – 89%
Elimination Half-Life 30 – 60 minutes[6]30 – 60 minutes[6]
Metabolic Fate Minimal (Excreted largely unchanged)[6]35% – 70% metabolized to penicilloic acid,[6]

Experimental Methodologies: Stability and Absorption Profiling

To validate the physicochemical stability and in vivo absorption of β -lactam compounds during drug development, the following self-validating protocols are employed.

Protocol A: In Vitro Simulated Gastric Fluid (SGF) Degradation Kinetics

Causality Focus: This protocol utilizes a precise chemical quenching step. Because acid-catalyzed hydrolysis is highly sensitive to pH, neutralizing the sample instantly halts degradation, ensuring that the quantified concentration accurately reflects the exact time point of extraction rather than degrading further during auto-sampler queuing.

  • Preparation: Prepare a 1 mg/mL stock solution of Penicillin G and Penicillin V in methanol. Dilute to a working concentration of 10 µg/mL in USP Simulated Gastric Fluid (SGF) without pepsin (pH adjusted to 1.2 using 0.1 N HCl).

  • Incubation: Submerge the reaction vessels in a shaking water bath precisely controlled at 37°C to mimic physiological body temperature.

  • Sampling & Quenching: At predetermined time intervals (0, 15, 30, 60, and 120 minutes), extract a 500 µL aliquot. Immediately transfer the aliquot into a vial containing 500 µL of cold 0.2 M Phosphate Buffer (pH 7.4) to instantly neutralize the acid and quench the hydrolysis reaction.

  • Quantification: Analyze the quenched samples via LC-MS/MS. Monitor the specific mass transitions for the intact parent drugs and their primary isobaric degradation products (e.g., penicilloic acid) to ensure mass balance[3].

  • Kinetic Modeling: Plot the natural log of the remaining drug concentration versus time. Calculate the first-order degradation rate constant ( k ) and the half-life ( t1/2​ ) using the slope of the linear regression.

Workflow Step1 1. Preparation Simulated Gastric Fluid (pH 1.2) Step2 2. Incubation 37°C Controlled Water Bath Step1->Step2 Step3 3. Quenching Neutralize to pH 7.4 (Phosphate Buffer) Step2->Step3 Step4 4. Quantification LC-MS/MS Analysis Step3->Step4 Step5 5. Kinetic Modeling Calculate t1/2 and Degradation Rate Step4->Step5

Step-by-step workflow for in vitro acid degradation kinetics.

Protocol B: In Vivo Absolute Bioavailability (F) Determination

Causality Focus: A two-way crossover design in a mammalian model (e.g., Beagle dogs) is utilized to eliminate inter-subject anatomical and metabolic variability. This ensures that the calculated Area Under the Curve (AUC) differences are strictly attributable to the drug's inherent absorption properties.

  • Dosing Phase 1: Administer Penicillin V as a single intravenous (IV) bolus dose (e.g., 10 mg/kg) to the cohort. Collect serial blood samples via a venous catheter at 0, 5, 15, 30, 60, 120, and 240 minutes.

  • Washout: Allow a 7-day washout period to ensure complete clearance of the drug, validated by the short 30-60 minute half-life[6].

  • Dosing Phase 2: Administer the identical dose (10 mg/kg) to the same cohort via oral gavage. Collect serial blood samples at 0, 15, 30, 60, 120, 240, and 360 minutes.

  • Sample Processing: Centrifuge blood samples to isolate plasma. Precipitate plasma proteins using cold acetonitrile containing an internal standard (e.g., stable isotope-labeled Penicillin V).

  • Pharmacokinetic Calculation: Quantify plasma concentrations via LC-MS/MS. Calculate the AUC for both routes using the linear trapezoidal rule. Determine absolute bioavailability using the formula: F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

References

  • Penicillin acid stability electron withdrawing group University of Basrah
  • KINETIC ANALYSIS OF BENZYLPENICILLIN DEGRAD
  • Penicillin V – Knowledge and References Taylor & Francis
  • An In-depth Technical Guide to the Pharmacokinetics and Oral Bioavailability of Penicillin V Potassium Salt BenchChem
  • Antibacterials (Antibiotics) Minia University
  • Enhancing Stability and Investigating Target Attainment of Benzylpenicillin N
  • Medical Pharmacology: Antibacterial Drugs Pharmacology2000
  • Mode of Action of Penicillin FutureLearn

Sources

Exploratory

Phenoxymethylpenicillin (Penicillin V): In Vitro Activity Spectrum and Diagnostic Workflows

Executive Summary Phenoxymethylpenicillin, commonly known as Penicillin V (Pen V), remains a cornerstone oral β-lactam antibiotic. Despite its historical pedigree, precise characterization of its in vitro activity spectr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenoxymethylpenicillin, commonly known as Penicillin V (Pen V), remains a cornerstone oral β-lactam antibiotic. Despite its historical pedigree, precise characterization of its in vitro activity spectrum is critical for modern antimicrobial stewardship, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and resistance surveillance. This technical guide details the mechanistic grounding of Pen V, defines its current in vitro activity spectrum against key pathogens, and provides self-validating experimental protocols for minimum inhibitory concentration (MIC) determination.

Mechanistic Grounding: Target Affinity and Causality

To understand the in vitro spectrum of Pen V, we must first examine its mechanism of action at the molecular level. Pen V exerts its bactericidal effect by targeting Penicillin-Binding Proteins (PBPs), which are essential transpeptidases responsible for the terminal cross-linking of peptidoglycan in the bacterial cell wall[1],[2].

The Causality of Bactericidal Action: Pen V acts as a structural analog of the D-alanyl-D-alanine terminal dipeptide of nascent peptidoglycan. It covalently acylates the active-site serine of PBPs, forming an inactive acyl-enzyme complex[1]. This irreversible binding halts transpeptidation. The resulting accumulation of uncross-linked peptidoglycan precursors triggers the activation of bacterial autolytic enzymes (autolysins), which actively degrade the compromised cell wall, leading to osmotic lysis and cell death[2].

MOA PenV Phenoxymethylpenicillin (Pen V) PBP Penicillin-Binding Proteins (Transpeptidases) PenV->PBP Covalent Acylation Crosslink Peptidoglycan Cross-linking PBP->Crosslink Inhibits CellWall Cell Wall Integrity Compromised Crosslink->CellWall Leads to Lysis Osmotic Lysis (Bactericidal) CellWall->Lysis Triggers Autolysins

Mechanistic pathway of Phenoxymethylpenicillin inhibiting bacterial cell wall synthesis.

In Vitro Activity Spectrum

Pen V exhibits a narrow but highly potent spectrum of activity, primarily restricted to Gram-positive aerobic organisms and select Gram-negative cocci. Its efficacy is heavily dictated by its stability against β-lactamases and its affinity for species-specific PBP profiles.

Gram-Positive Efficacy
  • Streptococcus pyogenes (Group A Streptococcus): Universally susceptible. Pen V remains the gold standard, with wild-type isolates lacking any intrinsic resistance mechanisms to phenoxymethylpenicillin.

  • Streptococcus pneumoniae: Activity is variable. Resistance in S. pneumoniae does not emerge via β-lactamase production, but through the mosaic alteration of PBPs (specifically PBP1a, PBP2b, and PBP2x), which drastically reduces their binding affinity for the antibiotic[2].

  • Staphylococcus aureus: While historically susceptible, the vast majority of clinical isolates now produce penicillinases (Ambler Class A β-lactamases) that hydrolyze the β-lactam ring, rendering them resistant[3]. Non-penicillinase-producing strains remain susceptible.

Gram-Negative Efficacy

Due to the outer membrane barrier of Gram-negative bacilli, Pen V cannot access periplasmic PBPs effectively. However, it shows historical in vitro activity against Gram-negative cocci such as Neisseria gonorrhoeae[4]. Today, widespread resistance mechanisms make it clinically obsolete for these pathogens.

Quantitative Data Summary: MIC Breakpoints

The following table summarizes the and expected wild-type MIC ranges used to categorize susceptibility[5],[6].

OrganismMIC Susceptible (S) Breakpoint (mg/L)MIC Resistant (R) Breakpoint (mg/L)Primary Resistance Mechanism
Streptococcus pyogenes ≤ 0.25 (Inferred from Benzylpenicillin)> 0.25None (Wild-type universally susceptible)
Streptococcus pneumoniae ≤ 0.06> 2.0Altered Penicillin-Binding Proteins (PBPs)
Staphylococcus aureus ≤ 0.12 (Non-penicillinase producers)> 0.12Penicillinase (β-lactamase) production
Enterococcus spp. Not RecommendedNot RecommendedIntrinsic low PBP affinity & β-lactamases

Self-Validating Experimental Protocol: Broth Microdilution

To accurately determine the MIC of Pen V, broth microdilution is the gold standard over disk diffusion. It provides the precise quantitative data necessary for PK/PD modeling and resistance tracking.

Causality in Experimental Design: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with 5% Lysed Horse Blood and 20 mg/L β-NAD (MH-F broth) for fastidious organisms like Streptococcus spp. The lysed blood provides essential intracellular nutrients (e.g., thymidine, purines) without introducing antagonistic factors, ensuring robust bacterial growth and eliminating false-susceptibility artifacts.

Step-by-Step Methodology

To ensure the system is self-validating, the microdilution workflow must incorporate internal controls at the inoculation phase.

  • Media Preparation: Prepare CAMHB. For fastidious organisms, supplement with 5% lysed horse blood and 20 mg/L β-NAD to create MH-F broth.

  • Antimicrobial Stock Preparation: Dissolve Phenoxymethylpenicillin potassium salt in sterile water. Prepare a concentrated stock solution of 10,000 mg/L.

  • Serial Dilution: Dispense 50 µL of MH-F broth into a 96-well U-bottom microtiter plate. Perform 2-fold serial dilutions of Pen V to achieve a final testing range of 0.008 mg/L to 16 mg/L.

  • Inoculum Standardization: Suspend isolated colonies from an overnight agar plate in sterile saline to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).

  • Inoculation & Internal Validation (Critical Step): Dilute the suspension 1:150 in broth, and add 50 µL to each well to achieve a final concentration of 5 × 10⁵ CFU/mL.

    • Self-Validation Protocol: Immediately plate 10 µL of the final inoculum from the positive control well onto a drug-free blood agar plate. This serves a dual purpose: it confirms the target starting inoculum concentration (yielding ~50 colonies) and verifies culture purity, ensuring the MIC reading is not skewed by contamination.

  • Incubation: Seal the plate with a breathable membrane to prevent desiccation and incubate at 35°C ± 1°C in ambient air (or 5% CO₂ for specific fastidious strains) for 18-20 hours.

  • Endpoint Determination: Read the MIC as the lowest concentration of Pen V that completely inhibits visible bacterial growth.

Microdilution Prep 1. Media & Drug Prep (MH-F Broth + Pen V) Dilution 2. Two-Fold Serial Dilution (0.008 to 16 mg/L) Prep->Dilution Incubation 4. Incubation & QC (35°C, 18-20h + Purity Check) Dilution->Incubation Inoculum 3. Inoculum Standardization (0.5 McFarland -> 5x10^5 CFU/mL) Inoculum->Incubation Read 5. MIC Determination (No visible growth) Incubation->Read

Workflow for determining Pen V Minimum Inhibitory Concentration via broth microdilution.

Conclusion

Phenoxymethylpenicillin maintains a highly specific but potent in vitro activity spectrum. Accurate susceptibility testing requires rigorous adherence to standardized microdilution protocols, particularly regarding media supplementation for fastidious Gram-positive pathogens. Understanding the molecular basis of its PBP-binding affinity and the mechanisms of bacterial resistance ensures its continued, targeted use in clinical and research settings.

References

  • β-Lactams and β-Lactamase Inhibitors: An Overview - PMC Source: nih.gov URL:[Link]

  • Penicillin - Wikipedia Source: wikipedia.org URL:[Link]

  • Phenotypic and genotypic detection methods for antimicrobial resistance in ESKAPE pathogens Source: nih.gov URL:[Link]

  • The in vitro activity of 15 penicillins and mecillinam against Neisseria gonorrhoeae Source: oup.com URL:[Link]

  • Clinical Breakpoint Tables - EUCAST Source: eucast.org URL:[Link]

  • Dosages used to define breakpoints Source: dbth.nhs.uk (EUCAST Guidelines) URL:[Link]

Sources

Foundational

Engineering Acid Stability: The Discovery, Biosynthesis, and Historical Development of Phenoxymethylpenicillin (Penicillin V)

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary: The Clinical Bottleneck of Early Beta-Lactams The discovery of benzylpenicillin (Pen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary: The Clinical Bottleneck of Early Beta-Lactams

The discovery of benzylpenicillin (Penicillin G) by Alexander Fleming and its subsequent mass production by Florey and Chain revolutionized modern medicine[1]. However, Penicillin G possessed a critical structural flaw: extreme lability in acidic environments[2]. When administered orally, the highly strained beta-lactam ring was rapidly hydrolyzed by gastric acid (pH 1.5–3.5), necessitating painful and logistically challenging intravenous or intramuscular injections[3].

As a Senior Application Scientist analyzing the historical evolution of beta-lactams, it is clear that the transition from Penicillin G to the orally bioavailable Phenoxymethylpenicillin (Penicillin V) was not driven by rational drug design, but rather by a serendipitous bioprocessing intervention that fundamentally altered the molecule's electronic properties[2]. This whitepaper deconstructs the mechanistic causality, biosynthetic hijacking, and self-validating protocols that defined the discovery of Penicillin V.

Serendipity in Industrial Microbiology: The Biochemie GmbH Experiments

In 1951, the Austrian pharmaceutical company Biochemie GmbH (now Sandoz) faced a severe bioprocessing challenge: pervasive bacterial contamination in their large-scale Penicillium chrysogenum fermentation tanks[2]. Researchers Dr. Ernst Brandl and Dr. Hans Margreiter were tasked with engineering a solution.

The Intervention: Brandl introduced phenoxyethanol into the fermentation broth as an antimicrobial disinfectant[2]. The Unintended Biotransformation: While the phenoxyethanol successfully sterilized the media against bacterial contaminants, the P. chrysogenum fungi oxidized the phenoxyethanol in vivo, converting it into phenoxyacetic acid[4]. The Biosynthetic Hijacking: The fungal enzymatic machinery recognized the unnatural phenoxyacetic acid as a side-chain precursor, effectively outcompeting the endogenous phenylacetic acid. The result was the biosynthesis of a novel, highly active antibiotic: phenoxymethylpenicillin[5].

G Problem Contaminated Pen G Fermentation Intervention Add Phenoxyethanol (Disinfectant) Problem->Intervention Causality: Need sterility Metabolism In vivo oxidation to Phenoxyacetic Acid Intervention->Metabolism Unintended consequence Biosynthesis Precursor Incorporation (Acyltransferase) Metabolism->Biosynthesis Substrate hijacking Product Phenoxymethylpenicillin (Penicillin V) Biosynthesis->Product Novel antibiotic Validation Acidification (pH 2.0) Precipitation = Acid Stable Product->Validation Self-validating purification

Workflow of the serendipitous discovery and self-validating acid precipitation of Penicillin V.

The Molecular Basis of Acid Stability: An Electronic Solution

The true breakthrough occurred during downstream purification on February 10, 1952. Margreiter acidified the aqueous extract to pH 2.0, expecting the standard degradation seen with Penicillin G. Instead, a white crystalline precipitate formed[2]. This physical precipitation was a self-validating thermodynamic trap : the survival of the molecule at pH 2.0 definitively proved its acid stability.

Mechanistic Causality

Why does Penicillin G degrade while Penicillin V survives? In Penicillin G, the side-chain amide carbonyl oxygen is sufficiently nucleophilic to attack the highly strained beta-lactam carbonyl carbon in an acidic environment, leading to ring-opening and the formation of inactive penillic acid.

In Penicillin V, the substitution of a benzyl group with a phenoxymethyl group introduces an electronegative oxygen atom directly into the side chain. This ether oxygen exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma bonds[2]. This electronic pull decreases the electron density on the adjacent amide carbonyl oxygen, drastically reducing its nucleophilicity. Consequently, the intramolecular attack on the beta-lactam ring is kinetically and thermodynamically disfavored[6].

Quantitative Comparison
PropertyBenzylpenicillin (Pen G)Phenoxymethylpenicillin (Pen V)Mechanistic Rationale
Side Chain Structure Benzyl group (-CH2-C6H5)Phenoxymethyl group (-O-CH2-C6H5)Addition of an ether oxygen alters the electronic profile of the side chain.
Acid Stability (Half-life at pH 2.0) ~2 hoursHighly stable (Minimal degradation)The -I effect of the ether oxygen reduces the nucleophilicity of the amide carbonyl[2].
Oral Bioavailability Poor (<15%)Excellent (60-73%)Resistance to gastric acid allows intact absorption in the duodenum[4].
Primary Clinical Administration Intravenous / IntramuscularOral (Tablets / Suspensions)Acid stability dictates the pharmacokinetic viability of oral dosing[3].

Biosynthetic Pathway and Precursor-Directed Compartmentalization

The industrial production of Penicillin V relies on forcing the fungal metabolism down a specific compartmentalized pathway. The biosynthesis begins in the cytosol with the non-ribosomal condensation of L-α-aminoadipic acid, L-cysteine, and D-valine to form the ACV tripeptide[7].

The critical divergence occurs in the peroxisome. To synthesize Penicillin V, exogenous phenoxyacetic acid must be activated by Aryl-CoA ligase into phenoxyacetyl-CoA[7]. The enzyme Acyl-CoA:6-APA acyltransferase then catalyzes the side-chain exchange, replacing the L-α-aminoadipic acid side chain of Isopenicillin N with the activated phenoxyacetyl group[7].

Biosynthesis Precursors L-α-aminoadipic acid + L-cysteine + D-valine ACV ACV Tripeptide Precursors->ACV ACVS Enzyme IPN Isopenicillin N (IPN) ACV->IPN IPN Synthase PenV Phenoxymethylpenicillin (Penicillin V) IPN->PenV Acyl-CoA:6-APA Acyltransferase SideChain Phenoxyacetic Acid (Exogenous Precursor) ActivatedSC Phenoxyacetyl-CoA SideChain->ActivatedSC Aryl-CoA Ligase ActivatedSC->PenV Side-chain exchange

Enzymatic compartmentalization and precursor-directed biosynthesis of Phenoxymethylpenicillin.

Experimental Protocol: Precursor-Directed Submerged Fermentation & Self-Validating Recovery

To replicate the precursor-directed biosynthesis of Penicillin V, researchers must utilize a self-validating workflow that inherently selects for acid-stable beta-lactams.

Step 1: Inoculum Preparation & Seed Fermentation

  • Action: Cultivate a high-yielding strain of Penicillium chrysogenum in a seed medium containing glucose, yeast extract, and trace metals.

  • Causality: Establishes a robust mycelial biomass before the production phase, ensuring the enzymatic machinery (e.g., ACV synthetase) is fully expressed prior to precursor introduction[2].

Step 2: Submerged Fermentation & Precursor Addition

  • Action: Transfer the seed culture to the main fermentation bioreactor. At 24 hours post-inoculation, introduce sodium phenoxyacetate continuously to maintain a concentration of ~0.5-1.0 g/L.

  • Causality: Continuous feeding prevents precursor toxicity while ensuring the Aryl-CoA ligase is saturated with the unnatural substrate, outcompeting endogenous phenylacetic acid for the Acyl-CoA:6-APA acyltransferase active site[7].

Step 3: Biotransformation & Kinetic Monitoring

  • Action: Monitor the fermentation broth for 120-144 hours. Use HPLC to track the depletion of phenoxyacetic acid and the accumulation of Penicillin V.

  • Causality: Confirms the successful hijacking of the biosynthetic pathway. The steady accumulation of Penicillin V without degradation indicates successful in vivo biotransformation[8].

Step 4: The Margreiter Acidification (Self-Validating Step)

  • Action: Harvest the broth, filter the mycelium, and chill the filtrate to 4°C. Slowly add 20% H₂SO₄ under continuous stirring until the pH reaches 2.0–2.5.

  • Causality: This acts as a self-validating purification step. Acid-labile penicillins (like Pen G) undergo rapid intramolecular aminolysis and degrade into soluble penillic acid. Conversely, the electron-withdrawing phenoxymethyl group of Pen V prevents this attack, causing the intact, protonated Pen V to crystallize and precipitate out of the aqueous phase[2].

Step 5: Solvent Extraction and Crystallization

  • Action: Recover the precipitate via centrifugation. Dissolve in butyl acetate, then back-extract into an aqueous buffer at pH 7.5 using potassium hydroxide to form Penicillin V Potassium (Pen VK).

  • Causality: Converts the free acid into a highly soluble potassium salt, optimizing the compound for oral bioavailability and clinical formulation[4].

Conclusion

The historical development of phenoxymethylpenicillin perfectly illustrates the intersection of industrial bioprocessing and molecular chemistry. By inadvertently introducing an electron-withdrawing side chain via precursor-directed fermentation, Brandl and Margreiter engineered a molecule that resisted the acidic degradation pathways fatal to its predecessor[2]. Today, the methodologies established during the discovery of Penicillin V remain foundational to the mutational biosynthesis and semi-synthesis of modern beta-lactam antibiotics[5].

References

  • History of penicillin - Wikipedia. URL: [Link]

  • Mutational Biosynthesis of New Antibiotics - Annual Reviews. URL:[Link]

  • Phenoxymethylpenicillin - Wikipedia. URL:[Link]

  • What is the mechanism of Penicillin V? - Patsnap Synapse. URL:[Link]

  • Penicillin - Wikipedia. URL: [Link]

  • Effect of Exogenous Penicillin on Penicillin Biosynthesis - PubMed - NIH. URL:[Link]

  • Regulation and compartmentalization of β‐lactam biosynthesis - PMC - NIH. URL:[Link]

Sources

Exploratory

Phenoxymethylpenicillin (Penicillin V) Degradation Dynamics Under Acidic Conditions: A Mechanistic and Methodological Guide

Executive Summary Phenoxymethylpenicillin, commonly known as Penicillin V, represents a monumental leap in antibiotic drug development due to its oral bioavailability. Unlike its predecessor, Benzylpenicillin (Penicillin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenoxymethylpenicillin, commonly known as Penicillin V, represents a monumental leap in antibiotic drug development due to its oral bioavailability. Unlike its predecessor, Benzylpenicillin (Penicillin G), which is rapidly destroyed by gastric acid, Penicillin V exhibits remarkable stability in low-pH environments[1]. However, "acid-stable" does not mean "acid-immune." Under prolonged exposure to gastric conditions or acidic formulation environments, Penicillin V undergoes a complex, multi-pathway degradation process.

This whitepaper provides an in-depth technical analysis of the structural causality behind Penicillin V's acid stability, elucidates its specific degradation pathways at varying acidic pH levels, and outlines a rigorously self-validating analytical protocol for tracking its degradation kinetics.

Structural Causality of Acid Stability

The fundamental vulnerability of all penicillins lies in the highly strained, four-membered β -lactam ring. The thermodynamic drive to relieve this ring strain makes the amide bond highly susceptible to hydrolytic cleavage[2].

In strongly acidic environments, the degradation of penicillins is primarily driven by an intramolecular aminolysis mechanism. The oxygen atom of the C6 acyl side-chain acts as an internal nucleophile, attacking the protonated β -lactam carbonyl carbon to form an unstable oxazolone intermediate[3][4].

The Phenoxymethyl Advantage: The enhanced acid stability of Penicillin V is a direct consequence of its phenoxymethyl side chain. The ether oxygen in the phenoxy group is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect)[3][5]. This effect pulls electron density away from the adjacent side-chain amide carbonyl. Consequently, the nucleophilicity of the side-chain carbonyl oxygen is drastically reduced, severely retarding its ability to execute the intramolecular attack on the β -lactam ring[3]. This steric and electronic protection is the sole reason Penicillin V survives the gastric environment (pH 1.5–3.5) long enough to be absorbed[5].

Mechanistic Elucidation of Acidic Degradation

Despite its electronic safeguards, Penicillin V eventually succumbs to acid-catalyzed degradation. The pathway is highly pH-dependent, diverging significantly between strongly acidic (pH < 3) and weakly acidic (pH 4–6) conditions[4][6].

  • Strongly Acidic Conditions (pH < 3): The β -lactam nitrogen or carbonyl oxygen is protonated, activating the ring. The weakened side-chain oxygen eventually attacks, breaking the β -lactam ring to form an unstable oxazolone-thiazolidine intermediate known as penicillenic acid [4][7]. Because penicillenic acid is highly unstable, it rapidly undergoes an intramolecular rearrangement to form penillic acid , a complex fused imidazoline-thiazolidine structure. Penillic acid is the dominant degradation product under gastric pH conditions[4][6].

  • Weakly Acidic Conditions (pH 4–6): The protonation of the β -lactam ring is less frequent. Here, direct hydrolysis by water molecules competes with the intramolecular attack. This hydrolytic cleavage opens the ring to form penicilloic acid [6]. Penicilloic acid is chemically unstable and readily undergoes decarboxylation (loss of CO2​ ) to form penilloic acid [6][8].

Pathway PenV Phenoxymethylpenicillin (Penicillin V) Protonated Protonated Penicillin V (Activated β-lactam) PenV->Protonated H+ (pH < 3) Penicilloic Penicilloic Acid V (Major at pH 4-6) PenV->Penicilloic Direct Hydrolysis (pH 4-6) Penicillenic Penicillenic Acid V (Oxazolone Intermediate) Protonated->Penicillenic Intramolecular Attack (Slowed by Phenoxy group) Penillic Penillic Acid V (Major at pH < 3) Penicillenic->Penillic Rearrangement Penicillenic->Penicilloic Hydrolysis Penilloic Penilloic Acid V (Decarboxylation Product) Penicilloic->Penilloic -CO2 (Decarboxylation)

Fig 1: Acidic degradation pathway of Penicillin V highlighting key intermediates and products.

Quantitative Data & Comparative Profiling

To contextualize the stability of Penicillin V, it is essential to compare its kinetic profile against Penicillin G. The table below summarizes the physicochemical and kinetic differences driven by their respective side chains.

Table 1: Kinetic and Structural Comparison of Penicillin V vs. Penicillin G

ParameterPenicillin V (Phenoxymethyl)Penicillin G (Benzyl)
Side-Chain Electronic Effect Electron-withdrawing (-I)[3]Electron-donating (+I)
Nucleophilicity of Amide Oxygen Low (Protected)[3]High (Reactive)
Half-life in Gastric Acid (pH ~2.7) Significantly prolonged[5]~2 hours[5]
Oral Bioavailability ~60% - 73%[1][5]Low to negligible[5]
Primary Acidic Degradation Product Penillic Acid V[4][6]Penillic Acid G[4]

Table 2: Key Acidic Degradation Products of Penicillin V

MetaboliteFormation ConditionMolecular WeightStructural Alteration
Penillic Acid V pH < 3 (Strong Acid)350.39 g/mol Isomerization; formation of a fused imidazoline-thiazolidine ring system.
Penicilloic Acid V pH 4–6 (Weak Acid)368.40 g/mol Hydrolytic cleavage of the β -lactam ring (+ H2​O ).
Penilloic Acid V Subsequent degradation324.40 g/mol Decarboxylation (loss of CO2​ ) from penicilloic acid.

Self-Validating Experimental Methodology: LC-MS/MS Kinetic Profiling

To accurately determine the degradation kinetics of Penicillin V without introducing analytical artifacts, researchers must employ a self-validating workflow. A common pitfall in β -lactam analysis is continued degradation within the autosampler prior to injection.

The following protocol utilizes a chemical quenching mechanism to arrest degradation at precise time points, ensuring the LC-MS/MS data is an exact snapshot of the reaction kinetics[5][9].

Step-by-Step Protocol

Step 1: Stock Preparation & Equilibration

  • Prepare a 1.0 mg/mL stock solution of Penicillin V potassium salt in LC-MS grade water.

  • Pre-equilibrate two sets of degradation buffers (0.1 M HCl-KCl for pH 2.0, and 0.1 M Acetate buffer for pH 4.0) at 37°C in a thermomixer.

Step 2: Acidic Forced Degradation

  • Initiate the reaction by diluting the Penicillin V stock 1:10 into the pre-warmed degradation buffers (final concentration: 100 µg/mL).

  • Maintain continuous agitation at 37°C.

Step 3: Self-Validating Quenching (Critical Step) Causality: Penicillins are most stable near neutral pH (pH 6.5–7.5). By neutralizing the aliquots immediately upon sampling, we arrest the acid-catalyzed intramolecular aminolysis.

  • At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Immediately transfer the aliquot into a vial containing an exact neutralizing volume of 0.1 M NaOH (for pH 2.0) or 0.1 M K2​HPO4​ (for pH 4.0) to bring the sample pH to exactly 7.0.

  • Add an internal standard (e.g., Penicillin G-d5) to normalize for ionization suppression.

Step 4: LC-MS/MS Analysis Causality: We utilize a weak organic acid (0.1% formic acid) in the mobile phase. While strong acids degrade Penicillin V, the transient exposure to 0.1% formic acid during the brief column transit time (minutes) at room temperature does not induce significant degradation, while drastically improving negative electrospray ionization (ESI-) efficiency[9].

  • Column: C18 Reverse Phase (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (Acetonitrile).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: Multiple Reaction Monitoring (MRM) in ESI- mode. Monitor the parent ion transition for Penicillin V ( [M−H]− at m/z 349) and specific transitions for Penillic Acid and Penicilloic Acid.

Workflow Prep 1. Stock Preparation (1 mg/mL in H2O) Stress 2. Acidic Stress (HCl, pH 2.0 & 4.0, 37°C) Prep->Stress Quench 3. Quenching (Neutralize to pH 7.0) Stress->Quench LCMS 4. LC-MS/MS Analysis (MRM Mode, ESI-) Quench->LCMS Data 5. Kinetic Profiling (t1/2 Calculation) LCMS->Data

Fig 2: Self-validating LC-MS/MS workflow for Penicillin V forced degradation analysis.

Conclusion

The rational design of Penicillin V leverages fundamental physical chemistry—specifically the electron-withdrawing inductive effect of the phenoxy group—to overcome the inherent acid lability of the β -lactam ring. Understanding its specific degradation trajectories into penillic and penicilloic acids under varied acidic conditions is critical for formulation scientists developing novel oral delivery systems, and for analytical chemists establishing rigorous, artifact-free stability indicating assays.

References

  • Phenoxymethylpenicillin - Wikipedia Source: Wikipedia URL:[Link]

  • Phenoxy methyl Penicillin Beta Lactam Antibiotics Source: YouTube URL:[Link]

  • Mechanism of Degradation of Penicillin G in Acidic Solution Source: Semantic Scholar (Journal of Pharmaceutical Sciences) URL:[Link]

  • Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity Source: PMC (National Institutes of Health) URL:[Link]

  • Predicting bioactivity of antibiotic metabolites by molecular docking and dynamics Source: bioRxiv URL:[Link]

  • Penilloic acid is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice Source: Frontiers in Pharmacology URL:[Link]

  • Cu(II)–Catalyzed Transformation of Benzylpenicillin Revisited: The Overlooked Oxidation Source: ACS Publications (Environmental Science & Technology) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Use of Phenoxymethylpenicillin as a Selection Agent in Bacterial Culture

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of Phenoxymethylpenicillin, also known as Penicillin V, as a selective agent in...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of Phenoxymethylpenicillin, also known as Penicillin V, as a selective agent in bacterial culture. It covers the underlying scientific principles, practical considerations for laboratory use, and detailed, validated protocols to ensure experimental success.

Section 1: Scientific Principles of Phenoxymethylpenicillin Selection

Phenoxymethylpenicillin is a narrow-spectrum, β-lactam antibiotic derived from the Penicillium mold.[1] Its specific mode of action and spectrum of activity make it a useful, albeit specialized, tool for the selection of susceptible microorganisms in a mixed culture environment. Its key advantage over the more common Penicillin G (benzylpenicillin) is its stability in acidic conditions, a property that lends itself to oral administration in clinical settings but is less critical for in vitro culture work.[2][3]

Mechanism of Action

Phenoxymethylpenicillin exerts a bactericidal effect on actively dividing bacteria by targeting a critical step in the biosynthesis of the cell wall.[4][5] The bacterial cell wall, composed of peptidoglycan, is essential for maintaining structural integrity and protecting the cell from osmotic lysis.[6]

The core mechanism involves the following steps:

  • Binding to Penicillin-Binding Proteins (PBPs): Phenoxymethylpenicillin's characteristic β-lactam ring binds to and inactivates PBPs, which are bacterial enzymes located on the inner membrane of the cell wall.[5][7]

  • Inhibition of Peptidoglycan Synthesis: PBPs are transpeptidases that catalyze the final cross-linking step of peptidoglycan assembly.[6] By inhibiting these enzymes, the antibiotic prevents the formation of a rigid, stable cell wall.[8]

  • Cell Lysis: In the absence of a functional cell wall, the bacterium cannot withstand its internal turgor pressure, leading to cell swelling, rupture, and death.[5]

Because this mechanism targets cell wall synthesis, Phenoxymethylpenicillin is only effective against microorganisms that are actively growing and multiplying.[4][7]

cluster_cell Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Synth Peptidoglycan Synthesis PBP->Synth Catalyzes Wall Cell Wall Integrity Synth->Wall Maintains Lysis Cell Lysis (Death) Wall->Lysis Loss of Integrity Leads to PenV Phenoxymethylpenicillin PenV->PBP cluster_cell Resistant Bacterial Cell PBP_alt Altered PBP (Low Affinity) Wall Cell Wall Synthesis (Continues) PBP_alt->Wall BL β-lactamase Enzyme PenV_out Inactive Metabolite BL->PenV_out Degrades to PenV_in Phenoxymethylpenicillin (Enters Cell) PenV_in->PBP_alt Fails to Bind PenV_in->BL Intercepted by

Caption: Primary mechanisms of bacterial resistance to Phenoxymethylpenicillin.

Section 2: Practical Considerations for Use in Culture

Reagent Specification

The potassium salt of Phenoxymethylpenicillin (Penicillin V Potassium) is the most common form used in laboratory settings. It is a crystalline powder that is soluble in water. [9][10]Always use a high-purity, research-grade reagent to ensure consistency and avoid introducing contaminants into your culture.

Stability and Storage

Like many antibiotics, Phenoxymethylpenicillin is sensitive to environmental conditions.

  • Heat Sensitivity: The β-lactam ring is susceptible to hydrolysis at high temperatures. Therefore, antibiotic stock solutions must never be autoclaved. They should only be added to sterile culture medium after it has cooled to below 50°C. [11]* pH and Chemical Stability: The agent shows degradation under strongly acidic, alkaline, or oxidative conditions. [12]Prepare stock solutions in a neutral, sterile solvent like water.

  • Storage of Stock Solutions: Prepare stock solutions, sterilize by filtration through a 0.22 µm filter, and store in small, single-use aliquots at -20°C. [11]Protect from light by wrapping storage tubes in aluminum foil. [13]Repeated freeze-thaw cycles should be avoided.

  • Storage of Selective Plates: Agar plates containing Phenoxymethylpenicillin should be stored at 2-8°C in the dark and used within 1-2 weeks for optimal performance.

Quality Control

To ensure the validity of your selection experiments, always include proper controls:

  • Positive Control: Plate transformed bacteria on a non-selective plate (no antibiotic) to confirm the viability of the cells post-transformation.

  • Negative Control: Plate non-transformed, competent cells on a selective plate containing Phenoxymethylpenicillin. No growth should be observed.

  • Media Control: Incubate an uninoculated selective plate to check for contamination of the media or antibiotic stock.

Section 3: Protocols

Protocol: Preparation of Phenoxymethylpenicillin Stock Solution (50 mg/mL)

Materials:

  • Phenoxymethylpenicillin potassium salt powder

  • Sterile, nuclease-free water

  • Sterile 15 mL or 50 mL conical tubes

  • 0.22 µm syringe filter and sterile syringe

  • Sterile 1.5 mL microcentrifuge tubes

  • Aluminum foil

Procedure:

  • In a sterile conical tube, weigh out 500 mg of Phenoxymethylpenicillin potassium salt powder.

  • Add 10 mL of sterile, nuclease-free water to the tube. This will yield a final concentration of 50 mg/mL.

  • Vortex thoroughly until the powder is completely dissolved.

  • Draw the solution into a sterile syringe.

  • Attach the 0.22 µm syringe filter and dispense the solution into sterile 1.5 mL microcentrifuge tubes, creating 500 µL or 1 mL aliquots.

  • Wrap the aliquot tubes in aluminum foil to protect them from light.

  • Label clearly with the name ("Pen V"), concentration (50 mg/mL), and date of preparation.

  • Store immediately at -20°C.

Protocol: Preparation of Selective Growth Media

Procedure:

  • Prepare your desired liquid (e.g., LB, TSB) or solid (e.g., LB Agar, TSA) growth medium according to standard protocols.

  • Sterilize the medium by autoclaving.

  • Place the autoclaved medium in a water bath set to 50-55°C and allow it to cool. The flask should be comfortable to hold with a gloved hand.

  • Thaw an aliquot of the Phenoxymethylpenicillin stock solution (50 mg/mL).

  • Add the antibiotic to the cooled medium to achieve the desired final working concentration. A common dilution is 1:1000, which would yield a final concentration of 50 µg/mL.

    • Example: To make 1 L of medium with 50 µg/mL Phenoxymethylpenicillin, add 1 mL of the 50 mg/mL stock solution.

  • Swirl the flask gently but thoroughly to ensure the antibiotic is evenly distributed.

  • For selective plates, pour the medium into sterile petri dishes and allow them to solidify at room temperature. For selective broth, the medium is ready for use.

  • Store prepared media at 2-8°C, protected from light.

Protocol: Determining the Optimal Working Concentration (MIC Assay)

The ideal concentration of Phenoxymethylpenicillin can vary between bacterial species and strains. A minimal inhibitory concentration (MIC) assay is essential for determining the lowest concentration that prevents visible growth.

Procedure (Broth Microdilution Method):

  • In a sterile 96-well plate, add 50 µL of sterile broth to wells A2 through A12.

  • Add 100 µL of broth containing Phenoxymethylpenicillin at twice the highest desired test concentration (e.g., 256 µg/mL) to well A1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well A1 to A2, mixing, then transferring 50 µL from A2 to A3, and so on, until well A11. Discard the final 50 µL from well A11. Well A12 will serve as a growth control (no antibiotic).

  • Prepare a bacterial inoculum standardized to ~1x10^6 CFU/mL in the same broth.

  • Add 50 µL of the standardized inoculum to all wells (A1-A12). The final volume will be 100 µL, and the antibiotic concentrations will now be halved (e.g., ranging from 128 µg/mL down to 0.125 µg/mL).

  • Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is the lowest antibiotic concentration in which no visible turbidity (growth) is observed. For selection, use a concentration 1.5x to 2x the determined MIC.

Protocol: Workflow for Bacterial Selection

This workflow outlines the use of Phenoxymethylpenicillin to select for bacteria that have been successfully transformed with a plasmid conferring susceptibility or used in a context to eliminate susceptible contaminants.

A Prepare Bacterial Culture (e.g., Competent Cells) B Transform with Plasmid (Containing Gene of Interest) A->B C Recovery Step (Incubate in non-selective broth) B->C D Plate on Selective Agar (with Phenoxymethylpenicillin) C->D Plate Aliquots E Plate on Control Agar (No Antibiotic) C->E Plate Aliquots F Incubate Plates (e.g., 37°C, 16-24h) D->F E->F G Colony Growth: Only transformed cells survive F:e->G:w H Confluent Growth: Confirms cell viability F:e->H:w I Pick Single Colony for Downstream Applications G->I

Caption: Standard experimental workflow for bacterial selection.

Section 4: Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No colonies on selective or control plates. Transformation failed; cells are not viable.Review transformation protocol; use a new batch of competent cells; re-verify plasmid DNA concentration and purity.
Growth on negative control plate (non-transformed cells). Bacterial strain has intrinsic resistance; antibiotic is inactive.Verify the susceptibility of your host strain; prepare fresh antibiotic stock and/or selective plates; increase antibiotic concentration after re-determining the MIC.
"Satellite" colonies (small colonies surrounding a large one). β-lactamase from the resistant colony is degrading the antibiotic in the immediate vicinity, allowing non-resistant cells to grow.Do not pick satellite colonies; re-streak the primary colony on a fresh selective plate; ensure antibiotic concentration is optimal (not too low).
Confluent growth or "lawn" on the selective plate. Antibiotic concentration is too low; antibiotic was degraded (e.g., added to hot media); plasmid was lost.Determine the MIC and use a higher working concentration; ensure media is cooled below 50°C before adding the antibiotic; always use freshly prepared plates.

References

  • Phenoxymethylpenicillin - Wikipedia. [Link]

  • SUMMARY OF PRODUCT CHARACTERISTICS 1. NAME OF THE MEDICINAL PRODUCT Phenoxymethylpenicillin, 250mg, Film-coated Tablets 2. QUALI - Arcadia Medical. [Link]

  • Exploring the Pharmacokinetics of Phenoxymethylpenicillin (Penicillin-V) in Adults: A Healthy Volunteer Study - PMC. [Link]

  • NEW ZEALAND DATA SHEET 1. PHENOXYMETHYLPENICILLIN–AFT 2. QUALITATIVE AND QUANTITATIVE COMPOSITION 3. PHARMACEUTICAL FORM 4. CL - Medsafe. [Link]

  • National Agency for Food & Drug Administration & Control (NAFDAC) Registration & Regulatory Affairs (R & R) Directorate SUMMARY OF PRODUCT CHARACTERISTICS (SmPC). [Link]

  • What is the mechanism of Penicillin V? - Patsnap Synapse. [Link]

  • Penicillin V | C16H18N2O5S | CID 6869 - PubChem - NIH. [Link]

  • PL 17907/0033 Bristol Laboratories Ltd. - SUMMARY OF PRODUCT CHARACTERISTICS. [Link]

  • Penicillin - Wikipedia. [Link]

  • Bacterial Resistance Develops Through Multiple Mechanisms - CRSToday. [Link]

  • Penicillin V: Package Insert / Prescribing Information - Drugs.com. [Link]

  • Phenoxymethyl Penicillin | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Impact of narrow-spectrum penicillin V on the oral and faecal resistome in a young child treated for otitis media - PubMed. [Link]

  • Impact of narrow spectrum Penicillin V on the oral and fecal resistome in a young child treated for otitis media | bioRxiv. [Link]

  • Penicillin Mechanism - News-Medical.Net. [Link]

  • Phenoxymethylpenicillin 250 mg Tablets - Summary of Product Characteristics (SmPC) - (emc). [Link]

  • Phenoxymethylpenicillin 500 mg film-coated tablets - Brown & Burk. [Link]

  • Penicillin - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Unveiling the Mechanisms of Bacterial Resistance and Countermeasures - MDPI. [Link]

  • Bacterial cultivation media and antibiotics - QIAGEN. [Link]

  • [Chemical studies on phenoxymethylpenicillin. V. Production and studies on stability of desthiophenoxymethylpenicillin] - PubMed. [Link]

  • Assay Method Validation Of 4-Hydroxy Phenoxymethylpenicillin And Phenoxy Methyl Penicillin In Phenoxymethylpenicillin Tablets By RP-HPLC - JOCPR. [Link]

  • Phenoxymethylpenicillin 125mg & 250mg Powder for Oral solution (POM) Leaflet Size. [Link]

  • A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - PMC. [Link]

  • (PDF) A Low-Volume LC/MS Method for Highly Sensitive Monitoring of Phenoxymethylpenicillin, Benzylpenicillin, and Probenecid in Human Serum - ResearchGate. [Link]

  • Antibacterial Stock Preparation Introduction The preparation of antibiotic stock is a relatively simple series of mixing and di - iGEM. [Link]

  • A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - PubMed. [Link]

  • CS208049B1 - Method of isolating pure phenoxymethyl penicillin - Google P
  • Phenoxymethylpenicillin: Uses & Dosage | MIMS Philippines. [Link]

  • Phenoxymethylpenicillin - Penicillin V - King Edward Memorial Hospital. [Link]

  • Towards pharmacokinetic boosting of phenoxymethylpenicillin (penicillin-V) using probenecid for the treatment of bacterial infections - PMC. [Link]

  • Towards pharmacokinetic boosting of phenoxymethylpenicillin (penicillin-V) using probenecid for the treatment of bacterial - Semantic Scholar. [Link]

Sources

Application

LC-MS/MS Analysis of Phenoxymethylpenicillin and its Metabolites in Biological Samples: A Comprehensive Application Note &amp; Protocol

Executive Summary Phenoxymethylpenicillin, commonly known as Penicillin V (Pen V), is a narrow-spectrum β-lactam antibiotic widely utilized for the treatment of Gram-positive bacterial infections[1]. Accurate quantificat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenoxymethylpenicillin, commonly known as Penicillin V (Pen V), is a narrow-spectrum β-lactam antibiotic widely utilized for the treatment of Gram-positive bacterial infections[1]. Accurate quantification of Penicillin V and its primary inactive metabolite, penicilloic acid, in biological matrices (such as plasma and serum) is critical for pharmacokinetic (PK) profiling, therapeutic drug monitoring (TDM), and bioequivalence assessments[1][2]. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology engineered to overcome the inherent structural instability of the β-lactam ring during sample preparation and instrumental analysis.

Structural Context & Metabolic Pathway

Penicillin V undergoes rapid in vivo metabolism and is highly susceptible to ex vivo degradation. The molecule features a highly strained four-membered β-lactam ring fused to a five-membered thiazolidine ring[3]. Nucleophilic attack by water, facilitated by enzymes (penicillinases) or pH fluctuations, rapidly hydrolyzes the β-lactam ring to form penicilloic acid[1][4]. This major inactive metabolite can undergo further decarboxylation to form penilloic acid[3].

Pathway PenV Phenoxymethylpenicillin (Penicillin V) [Active] Penicilloic Penicilloic Acid (Major Metabolite) [Inactive] PenV->Penicilloic Hydrolysis (β-lactamase / pH) Penilloic Penilloic Acid (Minor Metabolite) [Inactive] Penicilloic->Penilloic Decarboxylation (-CO2)

Caption: Metabolic pathway of Phenoxymethylpenicillin detailing β-lactam ring hydrolysis and decarboxylation.

Analytical Rationale (Expertise & Experience)

To ensure absolute scientific integrity, every parameter in this protocol is driven by the physicochemical properties of the analytes:

  • Sample Preparation Causality : β-lactam antibiotics rapidly degrade at room temperature and at neutral-to-basic pH levels[4]. To prevent the artificial ex vivo generation of penicilloic acid (which would falsely elevate metabolite data), plasma proteins must be precipitated rapidly using cold organic solvents acidified with 0.1% formic acid[5][6]. The acidic environment protonates the carboxylate groups, reducing nucleophilicity and stabilizing the strained β-lactam ring during extraction.

  • Internal Standard (IS) Selection : The use of a stable isotope-labeled (SIL) internal standard, such as Penicillin V-d5, is the gold standard for quantitative mass spectrometry[7]. Because Penicillin V-d5 perfectly co-elutes with the target analyte, it experiences the exact same matrix-induced ion suppression or enhancement in the Electrospray Ionization (ESI) source. This creates a self-correcting quantification system that normalizes matrix effects[7][8].

  • Chromatographic Strategy : A reversed-phase C18 column is paired with an acidic mobile phase[2][9]. Maintaining a low pH ensures that the carboxylic acid moieties of both Penicillin V and penicilloic acid remain unionized, promoting strong hydrophobic interactions with the stationary phase and resulting in sharp, symmetrical peak shapes[5][9].

Experimental Protocol: Self-Validating Workflow

Materials & Reagents
  • Reference Standards : Penicillin V, Penicilloic acid, Penicillin V-d5 (IS)[1][7].

  • Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid[7].

  • Matrix : Blank human plasma (K2EDTA), stored at -80°C[7].

System Suitability & Self-Validation Checks

Before processing clinical samples, the protocol requires the following self-validating injections to ensure system integrity[6]:

  • Solvent Blank : Confirms baseline stability and absence of column carryover.

  • Zero Sample (Blank Plasma + IS) : Verifies the absence of isotopic interference from the IS into the analyte's MRM channel.

  • LLOQ Standard : Ensures the Signal-to-Noise (S/N) ratio is strictly ≥ 10 for all monitored analytes.

Plasma Extraction Workflow

Workflow Step1 1. Aliquot 100 µL Plasma (Thawed strictly on ice) Step2 2. Add 10 µL IS Working Solution (Penicillin V-d5) Step1->Step2 Step3 3. Add 300 µL Cold ACN (Containing 0.1% Formic Acid) Step2->Step3 Step4 4. Vortex 1 min & Centrifuge 10,000 x g for 10 min (4°C) Step3->Step4 Step5 5. Transfer Supernatant to LC-MS/MS Autosampler Vial (10°C) Step4->Step5

Caption: Step-by-step protein precipitation workflow for extracting Penicillin V and metabolites from plasma.

Instrumental Parameters

The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode[6][8].

Table 1: UHPLC Gradient Elution Profile

Column: Accucore C18 (100 x 2.1 mm, 2.6 µm) or equivalent, maintained at 40°C[8].

Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in ACN)Flow Rate (mL/min)
0.0098%2%0.50
1.5050%50%0.50
5.000%100%0.50
6.000%100%0.50
6.1098%2%0.50
9.0098%2%0.50
Table 2: Mass Spectrometer Source Parameters

Optimized for a standard triple quadrupole system (e.g., API 4000/6500 series)[8][9].

ParameterSetting
Ionization ModeESI, Positive (+)
Ion Spray Voltage+4500 V
Source Temperature400 °C
Curtain Gas (N₂)15 arbitrary units
Collision Gas (N₂)Medium / 15 arbitrary units
Dwell Time per Transition150 ms
Table 3: MRM Transitions and Collision Energies

Quantification is based on the most abundant product ions. The m/z 160.1 fragment corresponds to the conserved thiazolidine ring structure[3][8].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Penicillin V 351.1160.115
Penicilloic Acid 369.1160.117
Penicillin V-d5 (IS) 356.1160.115

Data Presentation & Validation Criteria

  • Linearity : Calibration curves are constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration. A linear regression with a 1/x² weighting factor must be applied[1][7]. Causality: This weighting counteracts heteroscedasticity, ensuring that high-concentration standards do not disproportionately skew the curve, thereby maintaining strict accuracy at the lower limit of quantification (LLOQ).

  • Accuracy & Precision : Inter-day and intra-day precision (Relative Standard Deviation, RSD) should be ≤15% for all Quality Control (QC) levels, and ≤20% at the LLOQ[6].

  • Matrix Effects : Calculated by comparing the peak area of analytes spiked into post-extracted blank plasma versus neat standard solutions. The utilization of the SIL IS (Penicillin V-d5) effectively normalizes the matrix factor to approximately 1.0, ensuring reliable quantification regardless of patient-specific plasma variations[6][7].

References

  • Title: Application Note: Quantitative Analysis of Penicillin V and its Metabolites in Human Plasma by LC-MS/MS Source: BenchChem URL
  • Title: Application Note: Quantitative Analysis of Phenoxymethylpenicillin (Penicillin V)
  • Title: Pharmacokinetics and bioequivalence assessment of phenoxymethylpenicillin potassium tablets in Chinese healthy volunteers Source: ResearchGate URL
  • Title: A validated LC-ESI-MS/MS assay for simultaneous plasma quantification of 11 antimicrobials to support personalized dosing in critically ill children Source: Frontiers URL
  • Title: LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing Source: ACS Publications URL
  • Title: Pitfalls in the Immunochemical Determination of β-Lactam Antibiotics in Water Source: PMC URL
  • Title: A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum Source: RSC Publishing URL
  • Title: Search for Biomarkers for the LC-ESI-QqQ Determination of Phenoxymethylpenicillin Treatment in Raw or Cooked Chicken Meat Samples Source: PMC URL
  • Title: Application Note: Quantitative Analysis of Phenoxymethylpenicillin (Penicillin V)

Sources

Method

Application Note: Quantitative Analysis of Phenoxymethylpenicillin Using Phenoxymethylpenicillin-d5 as a Stable Isotope-Labeled Internal Standard

Introduction & Mechanistic Rationale Phenoxymethylpenicillin (Penicillin V) is a widely prescribed, narrow-spectrum β-lactam antibiotic utilized in the treatment of Gram-positive bacterial infections[1]. In clinical phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Phenoxymethylpenicillin (Penicillin V) is a widely prescribed, narrow-spectrum β-lactam antibiotic utilized in the treatment of Gram-positive bacterial infections[1]. In clinical pharmacokinetics and therapeutic drug monitoring (TDM), the accurate quantification of Penicillin V in complex biological matrices (e.g., plasma, serum) is critical for optimizing dosing strategies and mitigating antimicrobial resistance[1].

However, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of biological fluids is inherently vulnerable to matrix effects . Endogenous components, such as phospholipids and proteins, often co-elute with the target analyte, leading to unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source[2][3].

To establish a highly robust, self-correcting analytical method, Phenoxymethylpenicillin-d5 (Penicillin V-d5) is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS)[4]. By incorporating five deuterium atoms onto the phenoxy ring, Penicillin V-d5 achieves a +5 Da mass shift while retaining the exact physicochemical properties of the unlabeled drug[4].

The Causality of the SIL-IS: Because Penicillin V and Penicillin V-d5 share identical partition coefficients and pKa values, they co-elute perfectly during chromatographic separation and compete identically for charge during ionization[4]. By quantifying the ratio of the analyte peak area to the IS peak area, the method mathematically nullifies variations in extraction recovery, volumetric pipetting errors, and matrix-induced ionization fluctuations. This ensures the protocol meets the rigorous standards of the FDA and ICH M10 Bioanalytical Method Validation (BMV) guidelines[5][6].

Physicochemical Properties & MS/MS Parameters

Both Penicillin V and its deuterated analog undergo similar collision-induced dissociation (CID) pathways. Under positive ESI conditions, the precursor ions are isolated in the first quadrupole (Q1). Following fragmentation in the collision cell (Q2), the primary product ion monitored in Q3 corresponds to the cleavage of the β-lactam ring, yielding a stable fragment at m/z 160.1 for both compounds[2].

Table 1: Multiple Reaction Monitoring (MRM) Transitions and MS Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms) Ionization Mode
Penicillin V 351.1 160.1 15 150 ESI (+)

| Penicillin V-d5 (IS) | 356.1 | 160.1 | 15 | 150 | ESI (+) |

Data supported by optimized instrument parameters for triple quadrupole mass spectrometry[2].

Analytical Workflow & Experimental Protocol

The following methodology outlines a high-throughput protein precipitation (PPT) extraction coupled with reversed-phase LC-MS/MS.

G A 1. Sample Aliquot (50 µL Plasma) B 2. Internal Standard Addition (Spike Penicillin V-d5) A->B C 3. Protein Precipitation (Cold ACN + 0.1% FA) B->C D 4. Phase Separation (Centrifuge 14,000 x g) C->D E 5. Chromatographic Separation (C18, Gradient Elution) D->E F 6. MS/MS Detection (ESI+, MRM Transitions) E->F G 7. Data Processing (Analyte/IS Peak Area Ratio) F->G

LC-MS/MS self-validating workflow utilizing Penicillin V-d5 internal standard.

Reagent and Standard Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of Penicillin V and Penicillin V-d5 in 100% Methanol. Store at -80°C to prevent degradation[2][7].

  • Working Solutions: Dilute stocks using a 50:50 Methanol/Water mixture to create calibration standards and a 100 ng/mL IS working solution[2].

    • Mechanistic Rationale: The β-lactam ring is highly susceptible to hydrolysis in purely aqueous environments. Utilizing a 50% organic diluent stabilizes the ring structure while ensuring the compounds remain fully solvated[2].

Sample Extraction (Protein Precipitation)
  • Matrix Aliquot: Transfer 50 µL of thawed human plasma to a 1.5 mL microcentrifuge tube. Keep samples on ice to minimize ex vivo enzymatic degradation[2].

  • IS Spiking: Add 10 µL of the Penicillin V-d5 IS working solution (100 ng/mL) directly to the plasma[2].

    • Mechanistic Rationale: Introducing the IS into the raw matrix prior to extraction guarantees that any subsequent physical losses or chemical degradation will equally impact both the analyte and the IS, preserving the quantitative ratio[4].

  • Precipitation: Add 150 µL of cold Acetonitrile (ACN) containing 0.1% Formic Acid[1][2].

    • Mechanistic Rationale: ACN acts as a chaotropic agent, stripping the hydration shell from plasma proteins to force precipitation. The addition of 0.1% Formic Acid lowers the pH below the pKa of Penicillin V (~2.7), ensuring its carboxylic acid moiety remains protonated. This prevents the drug from ionically binding to basic residues on precipitating proteins, thereby maximizing extraction recovery[1][2].

  • Separation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to an HPLC vial containing 100 µL of LC-MS grade water.

    • Mechanistic Rationale: Diluting the highly organic supernatant with water matches the initial LC mobile phase conditions (98% aqueous). This prevents the "solvent effect," where strong injection solvents cause the analyte to breakthrough the column unretained, leading to peak broadening or splitting[2].

Liquid Chromatography Conditions

Separation is performed on a C18 column (e.g., 100 x 2.1 mm, 2.6 µm) maintained at 40°C[2].

Table 2: Gradient Elution Profile

Time (min) Mobile Phase A (0.1% FA in Water) Mobile Phase B (0.1% FA in ACN) Flow Rate (mL/min)
0.0 98% 2% 0.5
1.5 50% 50% 0.5
5.0 0% 100% 0.5
6.0 0% 100% 0.5
7.5 98% 2% 0.5

| 9.0 | 98% | 2% | 0.5 |

  • Mechanistic Rationale: The gradient begins at 2% organic to tightly focus the polar Penicillin V at the head of the column. The rapid ramp to 50% organic elutes the analyte as a sharp, symmetrical peak. The subsequent hold at 100% organic is a critical "wash step" designed to elute highly retained hydrophobic lipids (e.g., phospholipids) that would otherwise cause severe matrix effects in subsequent injections[2][3].

Self-Validating System & Batch Acceptance Criteria

To guarantee data integrity and trustworthiness, this protocol functions as a self-validating system. Every analytical run must satisfy the following criteria based on FDA and ICH M10 guidance[5][6]:

  • Internal Standard Tracking: The absolute peak area of Penicillin V-d5 is monitored across all samples. If the IS area in an unknown sample deviates by >50% from the mean IS area of the calibration standards, it flags a severe, localized matrix effect or extraction failure. That specific sample is invalidated and flagged for re-extraction, protecting the integrity of the reported data.

  • Carryover Assessment (Double Blank): A blank matrix sample (no analyte, no IS) must be injected immediately following the Upper Limit of Quantification (ULOQ) standard. The analyte signal in the blank must be ≤20% of the Lower Limit of Quantification (LLOQ) signal, proving the system is free of mechanical carryover[6].

  • Zero Standard Integrity: A matrix sample spiked only with Penicillin V-d5 is analyzed to confirm the isotopic purity of the IS. It verifies that the deuterated standard does not contain unlabelled Penicillin V impurities that could artificially inflate low-concentration readings.

  • Quality Control (QC) Accuracy: Low, Mid, and High QC samples must be interspersed among the unknown samples. At least 67% of all QCs, and 50% at each concentration level, must calculate within ±15% of their nominal concentrations to validate the entire batch[6].

References

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers / ICH M10. IQVIA / FDA.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Bioanalytical Method Validation Guidance for Industry | FDA (2018). FDA.
  • FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Valid
  • A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum. NIH / PMC.
  • Penicillin V-d5 potassium (Phenoxymethylpenicillin-d5 potassium salt) | Stable Isotope. MedChemExpress.
  • An In-depth Technical Guide to the Physical and Chemical Characteristics of Penicillin V-d5. Benchchem.
  • Application Note: Quantitative Analysis of Phenoxymethylpenicillin (Penicillin V) in Human Plasma Using a Stable Isotope-Labeled Internal Standard. Benchchem.
  • Multiresidue LC-MS/MS Screening of Veterinary Drugs in Milk Using the Ostro Pass-through Sample Preparation Plate.

Sources

Application

Application Note: Cell-Based Assays to Evaluate the Intracellular Activity of Phenoxymethylpenicillin

Introduction & Clinical Rationale Phenoxymethylpenicillin (Penicillin V) is a narrow-spectrum β -lactam antibiotic traditionally prescribed for extracellular Gram-positive infections, such as streptococcal pharyngitis. H...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Rationale

Phenoxymethylpenicillin (Penicillin V) is a narrow-spectrum β -lactam antibiotic traditionally prescribed for extracellular Gram-positive infections, such as streptococcal pharyngitis. However, clinical treatment failures and infection relapses (e.g., recurrent tonsillitis and erysipelas) are frequently reported despite the pathogen demonstrating full in vitro susceptibility[1].

A primary causality for these failures is the ability of pathogens like Streptococcus pyogenes (Group A Streptococcus) and Staphylococcus aureus to actively invade and persist within host phagocytic and epithelial cells[1][2]. Inside these host cells, bacteria evade immune clearance and are shielded from many extracellularly restricted antibiotics[3]. Evaluating the intracellular pharmacodynamics of Penicillin V through robust cell-based assays is essential for understanding these treatment limitations and developing adjunctive therapeutic strategies.

Mechanistic Causality: The Intracellular Pharmacodynamic Challenge

The efficacy of an antibiotic against intracellular pathogens is not solely dependent on its Minimum Inhibitory Concentration (MIC). It is dictated by cellular pharmacokinetics (accumulation and subcellular distribution) and localized pharmacodynamics (activity in the specific intracellular niche)[2].

  • Cellular Penetration: β -lactams, including Penicillin V, are weak acids that exist predominantly in an ionized state at physiological pH. They do not actively accumulate in eukaryotic cells, relying instead on slow passive diffusion. Consequently, the intracellular-to-extracellular concentration ratio ( Cc​/Ce​ ) typically remains ≤1.0 [2].

  • Subcellular Environment: Internalized bacteria reside within phagolysosomes, an acidic compartment (pH 5.0–5.5). This acidic environment can alter the binding kinetics of Penicillin V to bacterial Penicillin-Binding Proteins (PBPs)[4].

  • Phenotypic Switching: The stress of the intracellular environment induces bacterial phenotypic switching (e.g., slow-growing Small Colony Variants), rendering cell-wall-active agents like Penicillin V significantly less effective[5][6].

Mechanism Pathogen Extracellular Pathogen (S. aureus / S. pyogenes) Macrophage THP-1 Macrophage (Host Cell) Pathogen->Macrophage Phagocytosis Phagosome Early Phagosome (Intracellular Niche) Macrophage->Phagosome Internalization Phagolysosome Phagolysosome (Acidic pH 5.0-5.5) Phagosome->Phagolysosome Maturation IntraPenV Intracellular Penicillin V (Low Accumulation) Phagolysosome->IntraPenV Reduced Efficacy (pH & Phenotype) PenV Phenoxymethylpenicillin (Extracellular Space) PenV->IntraPenV Passive Diffusion IntraPenV->Phagolysosome Target Engagement

Pathway of pathogen internalization and intracellular Penicillin V pharmacodynamics.

Experimental Design: The Gentamicin Protection Assay

To accurately quantify the intracellular activity of Penicillin V, the gold standard methodology is the Gentamicin Protection Assay utilizing the human monocytic cell line THP-1, differentiated into macrophage-like cells[2].

Self-Validating Principle: The assay's integrity relies on the differential membrane permeability of antibiotics. Gentamicin, an aminoglycoside, exhibits rapid bactericidal activity extracellularly but penetrates mammalian cell membranes extremely slowly[3]. By exposing infected macrophages to a high concentration of gentamicin for a short duration (1 hour), all extracellular bacteria are eradicated without disturbing the intracellular bacterial reservoir. Subsequent treatment with Penicillin V allows researchers to isolate and measure its specific intracellular killing capacity.

Workflow S1 1. Macrophage Differentiation S2 2. Bacterial Infection S1->S2 S3 3. Gentamicin Treatment S2->S3 S4 4. Penicillin V Exposure S3->S4 S5 5. Cell Lysis & Plating S4->S5

Step-by-step workflow of the Gentamicin Protection Assay.

Detailed Step-by-Step Protocol

Phase 1: Cell Culture and Differentiation
  • Cultivation: Maintain THP-1 cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO 2​ atmosphere.

  • Differentiation: Seed cells into 24-well tissue culture plates at a density of 5×105 cells/well. Add Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 50 ng/mL to trigger macrophage differentiation.

  • Resting Phase: Incubate for 48 hours. Wash the adherent macrophages twice with pre-warmed Phosphate-Buffered Saline (PBS) and incubate in fresh, PMA-free medium for an additional 24 hours prior to infection to allow receptor stabilization.

Phase 2: Bacterial Preparation and Infection
  • Inoculum Preparation: Grow S. aureus or S. pyogenes overnight in Todd-Hewitt broth. Subculture into fresh broth and grow to the mid-logarithmic phase ( OD600​≈0.5 ).

  • Opsonization: Pellet the bacteria, wash with PBS, and incubate in 10% human serum for 30 minutes at 37°C. Causality note: This facilitates highly efficient Fc-receptor-mediated phagocytosis by the THP-1 cells.

  • Infection: Resuspend bacteria in RPMI 1640 and add to the THP-1 macrophages at a Multiplicity of Infection (MOI) of 10:1 (bacteria:macrophage). Centrifuge the plates at 500 × g for 5 minutes to synchronize infection.

  • Phagocytosis: Incubate for 1 hour at 37°C.

Phase 3: Extracellular Eradication (The Protection Step)
  • Washing: Aspirate the infection medium and wash the monolayers three times with PBS.

  • Gentamicin Treatment: Add RPMI 1640 containing 50 µg/mL gentamicin. Incubate for exactly 1 hour at 37°C.

  • Validation Check (Critical QC): Aspirate the gentamicin medium and plate 100 µL on agar. Causality note: This step creates a self-validating system; no colonies should grow, confirming 100% eradication of extracellular bacteria before Penicillin V is introduced.

Phase 4: Phenoxymethylpenicillin Treatment
  • Drug Exposure: Wash the cells once with PBS. Add fresh medium containing Penicillin V at varying clinically relevant concentrations (e.g., 0.1× , , 10× , and 100× the MIC). Include a control well with a low maintenance dose of gentamicin (5 µg/mL) to prevent extracellular outgrowth from naturally lysing cells.

  • Incubation: Incubate for the desired pharmacodynamic time points (typically 4, 8, and 24 hours).

Phase 5: Intracellular Lysis and Quantification
  • Cell Lysis: At each time point, wash the wells three times with ice-cold PBS. Add 1 mL of sterile distilled water (or 0.1% Triton X-100 in PBS) to each well. Incubate for 10 minutes at room temperature to lyse the macrophages.

  • Enumeration: Vigorously pipette to ensure complete lysis. Perform serial 10-fold dilutions of the lysate and plate 50 µL onto tryptic soy agar (TSA) or blood agar plates.

  • Incubation & Counting: Incubate plates for 24–48 hours at 37°C and quantify the Colony Forming Units (CFU). Express results as Δlog10​ CFU per mg of cell protein (determined via BCA assay on a parallel lysate).

Quantitative Data Presentation

To evaluate the true efficacy of Penicillin V, its pharmacodynamic parameters must be compared against other antibiotic classes. The table below summarizes typical parameters derived from THP-1 macrophage models infected with S. aureus[2].

Antibiotic ClassRepresentative DrugCellular Accumulation Ratio ( Cc​/Ce​ )Extracellular Emax​ ( Δlog10​ CFU)Intracellular Emax​ ( Δlog10​ CFU)Intracellular Efficacy Profile
β -lactam Phenoxymethylpenicillin 0.5 – 1.0 -3.0 (Bactericidal) -0.5 to -1.0 (Static) Poor intracellular killing
FluoroquinoloneMoxifloxacin5.0 – 7.0-3.0 (Bactericidal)-1.5 to -2.0 (Moderate)Concentration-dependent reduction
MacrolideAzithromycin> 50.0-1.0 (Static)-0.5 (Static)High accumulation, low killing
AminoglycosideGentamicin~ 0.5-3.0 (Bactericidal)-0.5 (Static)Restricted by membrane permeability

Note: Emax​ represents the maximal reduction in bacterial inoculum after 24 hours of exposure. A reduction of ≥2log10​ is considered bactericidal. Penicillin V typically achieves only a bacteriostatic effect intracellularly.

Conclusion

While Phenoxymethylpenicillin is highly potent against extracellular Gram-positive pathogens, cell-based assays reveal a stark limitation in its intracellular efficacy. The combination of poor cellular penetration and reduced activity within the acidic phagolysosome allows pathogens to survive and establish reservoirs. Utilizing the validated THP-1 macrophage infection protocol ensures rigorous, reproducible evaluation of β -lactam intracellular pharmacodynamics, guiding the development of novel drug delivery systems to overcome these biological barriers.

References

  • [1] Intracellular Streptococcal Uptake and Persistence: A Potential Cause of Erysipelas Recurrence - Frontiers. URL:[Link]

  • [2] Pharmacodynamic Evaluation of the Intracellular Activities of Antibiotics against Staphylococcus aureus in a Model of THP-1 Macrophages - Antimicrobial Agents and Chemotherapy (ASM Journals). URL:[Link]

  • [5] Intracellular activity of antibiotics in a model of human THP-1 macrophages infected by a Staphylococcus aureus small-colony variant strain isolated from a cystic fibrosis patient - PubMed (NIH). URL:[Link]

  • [3] Intracellular Survival of Streptococcus pyogenes in Polymorphonuclear Cells Results in Increased Bacterial Virulence - Infection and Immunity (ASM Journals). URL:[Link]

  • [6] Mechanisms of Streptococcus pyogenes Antibiotic Resistance - NCBI. URL:[Link]

  • [4] Activities of ceftobiprole and other cephalosporins against extracellular and intracellular (THP-1 macrophages and keratinocytes) forms of methicillin-susceptible and methicillin-resistant Staphylococcus aureus - PubMed (NIH). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Analytical Support Hub: Phenoxymethylpenicillin (Penicillin V) HPLC Characterization

Welcome to the Technical Support Center for the chromatographic analysis of Phenoxymethylpenicillin (Penicillin V). Analyzing beta-lactam antibiotics presents unique challenges due to their inherent chemical instability.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of Phenoxymethylpenicillin (Penicillin V). Analyzing beta-lactam antibiotics presents unique challenges due to their inherent chemical instability. This guide provides drug development professionals with mechanistic insights, validated protocols, and troubleshooting strategies to accurately characterize Penicillin V and its degradation-related impurities (DRIs).

Mechanistic Rationale: Understanding Penicillin V Degradation

To develop a robust High-Performance Liquid Chromatography (HPLC) method, one must first understand why and how Penicillin V degrades. The inherent strain of the four-membered beta-lactam ring makes it highly reactive and susceptible to nucleophilic attack, leading to a formidable array of degradation products with significantly different polarities[1].

  • Hydrolysis (Beta-Lactam Cleavage): Under both acidic (pH < 6.0) and alkaline (pH > 8.0) conditions, the beta-lactam ring rapidly hydrolyzes to form penicilloic acid [2].

  • Decarboxylation: In acidic environments, penicilloic acid is highly unstable and undergoes rapid decarboxylation (loss of CO2​ ) to form penilloic acid , which often becomes the dominant and more stable degradation product[2].

  • Side-Chain Cleavage: Severe chemical stress or enzymatic action can cleave the amide bond, yielding phenoxyacetic acid [3].

Degradation_Pathways PenV Phenoxymethylpenicillin (Parent API) Penicilloic Penicilloic Acid (Beta-lactam Cleavage) PenV->Penicilloic Hydrolysis (pH < 6.0 or > 8.0) Phenoxyacetic Phenoxyacetic Acid (Amide Cleavage) PenV->Phenoxyacetic Side-Chain Cleavage Penilloic Penilloic Acid (Decarboxylated) Penicilloic->Penilloic Decarboxylation (-CO2, Acidic pH)

Hydrolytic and degradative pathways of Phenoxymethylpenicillin (Penicillin V).

Validated RP-HPLC Methodology

This step-by-step protocol utilizes Reversed-Phase HPLC (RP-HPLC) combined with Analytical Quality by Design (AQbD) principles to ensure all DRIs are comprehensively separated[1],[4].

Step 1: Mobile Phase Preparation
  • Action: Prepare Mobile Phase A: 0.5 M Potassium dihydrogen phosphate buffer, adjusted strictly to pH 3.5. Prepare Mobile Phase B: HPLC-grade Acetonitrile/Water mixture[3].

  • Mechanistic Rationale: Penicillin V and its degradation products (e.g., penicilloic acid) contain carboxylic acid moieties. At a neutral pH, these groups ionize, causing poor retention and severe peak tailing on a non-polar C18 column. Lowering the pH to 3.5 protonates the carboxylates, increasing their hydrophobicity and ensuring sharp, well-resolved peaks.

Step 2: Sample Preparation & Forced Degradation
  • Action: Dissolve the Penicillin V potassium sample in a 50:50 water/acetonitrile diluent to a target concentration of 1 mg/mL. Immediately transfer vials to an autosampler maintained at 4°C[4].

  • Mechanistic Rationale: Penicillins degrade rapidly in aqueous solutions at room temperature. Chilling the autosampler prevents in situ degradation during the sequence run, ensuring that any detected impurities originate from the sample itself, not the analytical process[2].

  • Self-Validation (Control): Always run an unstressed "Control" sample immediately after preparation to establish a baseline impurity profile before analyzing stressed (acidic, basic, oxidative, thermal) samples[4].

Step 3: Chromatographic Execution
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm) maintained at 30°C to 35°C[4].

  • Elution: Gradient elution. Rationale: Pen V and its DRIs have significantly different polarities[1]. An isocratic method will either elute early degradants too quickly (causing co-elution with the void volume) or retain the parent API too long (causing peak broadening).

  • Detection: Diode Array Detector (DAD) monitoring at 225 nm to identify co-eluting peaks based on spectral signatures[4].

Step 4: System Suitability Testing (SST)
  • Action: Inject a resolution mixture containing Penicillin V, penicilloic acid, and penilloic acid.

  • Acceptance Criteria: The resolution ( Rs​ ) between penicilloic acid and penilloic acid must be ≥2.0 . The tailing factor for the Penicillin V peak must be ≤1.5 .

  • Mechanistic Rationale: This self-validating step ensures the column has sufficient theoretical plates and the mobile phase pH is correct before any actual samples are consumed.

HPLC_Workflow Prep 1. Sample Prep (Diluent & 4°C) SST 2. System Suitability (Rs ≥ 2.0) Prep->SST Run 3. RP-HPLC Run (Gradient Elution) SST->Run Data 4. Peak Profiling (UV/DAD or MS) Run->Data

Self-validating RP-HPLC workflow for Penicillin V sample handling and analysis.

Quantitative Impurity Profiling Data

The following table summarizes the key chromatographic behaviors of Penicillin V and its major degradation products.

AnalyteMechanism of FormationRelative Retention Time (RRT)*UV Absorbance Max (nm)
Penilloic Acid Hydrolysis + Decarboxylation~0.45215 - 225
Penicilloic Acid Beta-lactam Hydrolysis~0.60215 - 225
Phenoxyacetic Acid Side-chain Amide Cleavage~0.85225
Phenoxymethylpenicillin Parent API1.00225

*Note: RRT values are representative of a standard C18 gradient method and may vary based on specific column chemistry, dimensions, and mobile phase composition.

Troubleshooting & FAQs

Q1: I am observing a growing peak eluting before Penicillin V during my overnight sequence. What is causing this? A1: This is a classic sign of in situ degradation. The extra peak is likely penicilloic acid or penilloic acid forming in the sample vial while it waits in the queue[2]. Solution: Ensure your autosampler is temperature-controlled at 4°C. If the problem persists, prepare samples in a non-aqueous diluent or analyze them immediately upon reconstitution to prevent hydrolysis.

Q2: My degradation peaks (penicilloic and penilloic acid) are co-eluting or showing severe tailing. How do I improve resolution? A2: Co-elution and tailing of these specific impurities usually indicate an issue with mobile phase pH or buffer capacity. Solution: Verify the pH of your aqueous mobile phase is strictly at 3.5. If the pH drifts higher, the carboxylic acid groups on the degradants will partially ionize, leading to secondary interactions with the stationary phase (tailing). Freshly prepare your phosphate buffer and ensure the column is fully equilibrated.

Q3: How can I differentiate between phenoxyacetic acid and penicilloic acid if they have similar retention times on my method? A3: While optimizing the gradient (specifically the organic modifier ratio) can help separate them[5], the most definitive method is utilizing LC-MS or a Diode Array Detector (DAD). Phenoxyacetic acid and penicilloic acid have entirely different mass fragmentation pathways and slightly different UV spectra[1]. Relying on a DAD allows you to extract the UV spectra across the peak to check for co-elution and confirm peak purity.

Sources

Optimization

Technical Support Center: Phenoxymethylpenicillin (Penicillin V) Laboratory Interferences

Welcome to the Application Scientist Support Center. This guide is designed for researchers, clinical scientists, and drug development professionals who encounter analytical discrepancies when processing samples from sub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, clinical scientists, and drug development professionals who encounter analytical discrepancies when processing samples from subjects treated with Phenoxymethylpenicillin (Penicillin V).

Because Phenoxymethylpenicillin and its metabolites are heavily excreted in urine and possess specific biochemical reactivities, they frequently interfere with non-enzymatic laboratory assays and certain immunoassays[1][2]. This guide provides the mechanistic causality behind these interferences and self-validating protocols to bypass them.

Quantitative Summary of Assay Interferences

The following table summarizes the known laboratory test interferences caused by Phenoxymethylpenicillin, the underlying mechanism, and the recommended alternative assay.

Target Analyte / TestAssay MethodologyInterference TypeMechanistic CausalityRecommended Alternative
Urine Glucose Cupric Reduction (Benedict's, Clinitest, Fehling's)False-PositivePenicillin metabolites act as reducing agents, nonspecifically reducing Cu²⁺ to Cu⁺[3].Enzymatic assays (Glucose Oxidase)[1][4].
Urobilinogen Ehrlich's ReagentFalse-Positive / AtypicalDrug metabolites cross-react with p-dimethylaminobenzaldehyde[1][5].High-Performance Liquid Chromatography (HPLC).
Penicillin V IgE ImmunoCAP / FEIAFalse-Positive (up to 26%)Nonspecific binding to phenylethylamine structures or interference from high total IgE (>2500 kU/L)[6][7].In vivo skin testing or drug provocation tests[6][8].
Erythrocyte Antibodies Direct Antiglobulin (Coombs) TestFalse-PositiveDrug binds to RBC membranes, leading to non-immune globulin adsorption[2][3].Elution studies to differentiate drug-induced vs. autoimmune binding.

Troubleshooting & FAQs

Q1: Why are we seeing false-positive urine glucose readouts in our pharmacokinetic (PK) study cohorts receiving oral Phenoxymethylpenicillin?

The Causality: Non-enzymatic urine glucose tests (such as Clinitest, Benedict's solution, or Fehling's solution) rely on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺) in an alkaline environment[3]. Phenoxymethylpenicillin is rapidly excreted in the urine (up to 90% within 6 hours via active tubular secretion)[2]. The beta-lactam ring and its degradation products possess inherent reducing properties. When these high-concentration metabolites interact with the copper reagent, they chemically reduce the copper independently of glucose, yielding a false-positive colorimetric shift (blue to brick-red)[3].

The Solution (Self-Validating Protocol): You must transition your workflow to an enzymatic detection system.

  • Discard non-enzymatic copper-reduction aliquots for subjects on Penicillin V.

  • Select a Glucose Oxidase/Peroxidase-based test strip (e.g., Clinistix or Diastix).

  • Mechanism of Validation: Glucose oxidase is strictly specific to β -D-glucose. It catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide. The secondary peroxidase reaction is unaffected by the reducing potential of penicillin metabolites, ensuring the readout is a true reflection of glycosuria[1][4].

Q2: Our clinical trial subjects are showing elevated specific IgE for Penicillin V on ImmunoCAP, but they have no clinical history of hypersensitivity. Is this an assay artifact?

The Causality: Yes, false-positive results in specific IgE (sIgE) testing for Penicillin V are a documented analytical challenge, occurring in up to 26% of certain cohorts[6]. The solid-phase immunoassay utilizes a phenylethylamine structure that shares allergenic epitopes with penicilloyl V[6]. In patients with highly elevated total serum IgE (>2500 kU/L) or those with anti-IgE auto-antibodies, nonspecific binding to the allergen solid phase occurs, generating a false-positive fluorescence signal[6][7].

The Solution: Do not rely solely on in vitro FEIA tests to label a patient as allergic. The diagnostic protocol must include:

  • Total IgE Quantification: Measure total serum IgE to identify potential nonspecific binding interference[7][8].

  • In Vivo Verification: If in vitro results conflict with clinical history, proceed to in vivo skin prick and intracutaneous testing using major and minor determinants, which offer higher specificity[8][9].

Experimental Workflow Visualization

The following diagram illustrates the logical decision tree and mechanistic pathways for processing urine samples from subjects treated with Phenoxymethylpenicillin to avoid false-positive glucose readings.

G Sample Urine Sample (Patient on Penicillin V) Decision Select Glucose Assay Sample->Decision NonEnz Non-Enzymatic Method (Cupric Reduction / Clinitest) Decision->NonEnz Avoid Enz Enzymatic Method (Glucose Oxidase) Decision->Enz Recommended Mech1 Penicillin metabolites reduce Cu2+ to Cu+ NonEnz->Mech1 Mech2 Specific oxidation of D-glucose only Enz->Mech2 Result1 False-Positive Result (Analytical Error) Mech1->Result1 Result2 Accurate Glucose Readout (Validated) Mech2->Result2

Caption: Workflow for avoiding false-positive urine glucose results in patients on Phenoxymethylpenicillin.

Standard Operating Procedure (SOP): Verifying Urobilinogen in Penicillin V Treated Samples

Phenoxymethylpenicillin interferes with Ehrlich's reagent (p-dimethylaminobenzaldehyde), causing atypical color development that mimics elevated urobilinogen[1][5].

Step-by-Step Methodology for Resolution:

  • Sample Collection: Collect fresh mid-stream urine in a light-protected amber container (urobilinogen is highly photo-sensitive).

  • Initial Screening: If a standard dipstick utilizing Ehrlich's reagent yields a positive result in a patient on Penicillin V, flag the sample for interference[1].

  • Solvent Extraction (Watson-Schwartz Test modification):

    • Add sodium acetate to the urine/reagent mixture to halt the reaction.

    • Extract the mixture with chloroform. Urobilinogen-aldehyde complexes are soluble in chloroform (color moves to the bottom layer).

    • Extract a second aliquot with butanol.

    • Note: Penicillin V interference complexes often exhibit atypical solubility profiles compared to true urobilinogen, allowing for differential identification.

  • Confirmatory Testing: For absolute quantification in PK/PD studies, divert the sample to an LC-MS/MS or HPLC workflow to isolate urobilinogen from beta-lactam metabolites.

References

  • Phenoxymethyl Penicillin [Penicillin V] Indications, Pharmacology, Dosage. MedEx. Available at:[Link]

  • Phenoxymethylpenicillin: Uses & Dosage. MIMS Philippines. Available at:[Link]

  • Phenoxymethylpenicillin Sugar Free 125mg / 5ml Powder for Oral Solution. Brown & Burk. Available at:[Link]

  • False-positive penicillin immunoassay: An unnoticed common problem. ResearchGate. Available at:[Link]

  • Penicillins Use in Animals - Pharmacology. MSD Veterinary Manual. Available at:[Link]

  • Penicillin V, IgE, Serum. Mayo Clinic Laboratories. Available at:[Link]

  • The Use of Penicillin Skin Testing to Assess the Prevalence of Penicillin Allergy in an Emergency Department Setting. PMC. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Phenoxymethylpenicillin (Penicillin V) Recovery from Biological Matrices

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the extraction and quantification o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the extraction and quantification of Phenoxymethylpenicillin (Penicillin V) from complex biological matrices (e.g., plasma, serum, and tissue).

Penicillin V is a narrow-spectrum β-lactam antibiotic valued for its acid stability, which allows for oral administration[1]. However, its high protein binding affinity and susceptibility to chemical hydrolysis make bioanalytical recovery challenging. This guide provides field-proven, self-validating methodologies to ensure high scientific integrity in your pharmacokinetic and therapeutic drug monitoring workflows.

Workflow Sample Biological Matrix (Plasma/Serum/Tissue) IS Add Internal Standard (Penicillin V-d5) Sample->IS Acid Acidification / Disruption (Release Protein-Bound Drug) IS->Acid PPT Protein Precipitation (PPT) Cold Acetonitrile Acid->PPT High-throughput SPE Solid-Phase Extraction (SPE) C18 / HLB Cartridge Acid->SPE High-sensitivity Clean Clean Extract (Free Penicillin V) PPT->Clean SPE->Clean LCMS LC-MS/MS Analysis Clean->LCMS

Workflow for the extraction of Penicillin V from biological matrices.

Part 1: Troubleshooting Recovery & Matrix Effects (FAQs)

Q: Why is my absolute recovery of Penicillin V from human serum/plasma consistently below 50%? A: This is a classic symptom of incomplete protein disruption. Once absorbed into the bloodstream, approximately 80% of Penicillin V binds to serum proteins[2][3]. If your extraction protocol does not actively disrupt these non-covalent hydrophobic and ionic interactions, the protein-bound fraction of the drug will precipitate out with the matrix pellet during centrifugation and be lost. Causality & Solution: To achieve total recovery, you must shift the binding equilibrium before extraction. Acidifying the plasma (e.g., using 4% phosphoric acid) alters the ionization state of the binding proteins, forcing the release of the free Penicillin V into the solvent[4].

Q: Should I use Solid-Phase Extraction (SPE) or Protein Precipitation (PPT) for high-throughput LC-MS/MS? A: The choice depends entirely on your required Lower Limit of Quantification (LLOQ) and the severity of matrix effects. PPT using cold acetonitrile is highly efficient for rapid deproteinization; optimized low-volume protocols (e.g., 15 µL serum to 60 µL acetonitrile) can yield recovery rates exceeding 98%[5]. However, PPT leaves endogenous phospholipids in the extract, which can cause ion suppression in the mass spectrometer. If your internal standard signal fluctuates, switching to a C18 SPE cartridge will provide a cleaner extract by washing away polar interferences prior to elution[4].

Quantitative Comparison of Extraction Methodologies
Extraction MethodTypical RecoveryMatrix Effect (Ion Suppression)Sample Volume RequiredProcessing TimeBest Use Case
Protein Precipitation (PPT) >98%[5]Moderate to HighLow (15–100 µL)[5][6]Fast (<15 min)High-throughput PK screening & neonatal samples.
Solid-Phase Extraction (SPE) >85%[6]LowMedium (0.5–1 mL)[4]Moderate (45 min)Trace-level quantification & complex tissues.
Liquid-Liquid Extraction (LLE) 75–90%[7]LowHigh (1–2 mL)Slow (>1 hour)Legacy HPLC-UV/DAD methods lacking SPE tools.

Part 2: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must include built-in diagnostic checkpoints. The use of a stable isotope-labeled internal standard (e.g., Penicillin V-d5) is mandatory to correct for matrix effects and extraction losses[8].

Protocol A: High-Throughput Protein Precipitation (PPT) for LC-MS/MS

This method leverages organic solvent denaturation to crash out proteins while keeping the drug soluble.

  • Sample Thawing: Thaw plasma samples strictly on ice (4°C) to prevent enzymatic degradation by endogenous esterases or β-lactamases.

  • Aliquot & Spike: Pipette 15 µL of the plasma sample into a pre-chilled microcentrifuge tube[5]. Add 10 µL of the internal standard working solution (Penicillin V-d5)[6].

  • Deproteinization: Add 60 µL of cold acetonitrile (4°C) to precipitate the proteins[5]. Causality: The cold temperature slows hydrolysis, while the high ratio of organic solvent aggressively strips the drug from binding pockets.

  • Phase Mixing: Vortex the mixture vigorously for 1 minute[6].

  • Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C[6].

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis[6].

  • Self-Validation Checkpoint: Monitor the absolute peak area of Penicillin V-d5 across all patient samples. A sudden drop in the internal standard area by >20% compared to solvent blanks indicates severe matrix-induced ion suppression, signaling the need to dilute the extract or switch to Protocol B.

Protocol B: Solid-Phase Extraction (SPE) using C18 Cartridges

This method utilizes hydrophobic interactions to isolate the drug from complex matrices.

  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol, followed immediately by 3 mL of MS-grade water[4].

  • Sample Pre-treatment: To 1 mL of plasma, add the internal standard and 1 mL of 4% phosphoric acid. Vortex for 30 seconds[4]. Causality: Phosphoric acid lowers the pH below the pKa of Penicillin V's carboxylic acid group. This ensures the molecule is fully unionized, maximizing its hydrophobic retention on the C18 stationary phase.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a steady flow rate (e.g., 1 mL/min)[4].

  • Washing: Wash the cartridge with 3 mL of water to elute polar salts and unbound proteins[4].

  • Elution: Elute the target analytes with 2 mL of methanol[4].

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 30°C and reconstitute in the mobile phase.

  • Self-Validation Checkpoint: Collect and analyze the aqueous "Wash" fraction. If Penicillin V is detected in the wash, the sample was insufficiently acidified, causing the ionized drug to break through the sorbent bed.

Part 3: Stability and Degradation Troubleshooting

Q: My samples show rapid degradation during the extraction process. What is causing the loss of the active compound? A: The β-lactam ring of Penicillin V is highly strained and susceptible to nucleophilic attack. While Penicillin V is relatively stable in acidic environments (unlike Benzylpenicillin/Penicillin G), it is highly sensitive to alkaline conditions, transition metal ions, and endogenous β-lactamases[1][9]. Hydrolysis opens the β-lactam ring, irreversibly converting the active Penicillin V into its primary inactive metabolite, penicilloic acid[6]. Under further environmental or enzymatic stress, penicilloic acid degrades into phenolic acid[10]. Causality & Solution: Never use alkaline extraction buffers (pH > 8)[9][11]. Always process samples on ice, and if long-term storage is required, serum samples must be kept at −80 °C, where they remain stable for up to 6 months without significant degradation[5].

Degradation PenV Phenoxymethylpenicillin (Intact Beta-Lactam) Hydrolysis Hydrolysis (Alkaline pH / Enzymes) PenV->Hydrolysis Penicilloic Penicilloic Acid (Inactive Metabolite) Hydrolysis->Penicilloic Phenolic Phenolic Acid (Further Degradation) Penicilloic->Phenolic

Primary degradation pathway of Penicillin V via beta-lactam ring hydrolysis.

References
  • Penicillin V Potassium Tablets, Janusinfo. [Link]

  • Penicillin V: Package Insert / Prescribing Information, Drugs.com.[Link]

  • A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum, RSC Publishing. [Link]

  • An Adsorption Based Downstream Processing Approach for Penicillin V from a Penicillium chrysogenum BIONCL I22 Culture Filtrate, PMC. [Link]

  • Isolation and Characterization of Ochrobactrum tritici for Penicillin V Potassium Degradation, NIH. [Link]

  • Multiresidue analytical method for the determination of eight penicillin antibiotics in muscle tissue by ion-pair reversed-phase HPLC after precolumn derivatization, PubMed.[Link]

  • The Nordic Expert Group for Criteria Documentation of Health Risks from Chemicals. 134. Penicillins, INCHEM. [Link]

  • Optimization of a liquid–liquid extraction method for HPLC–DAD determination of penicillin-V in human plasma, ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimizing Phenoxymethylpenicillin (Penicillin V) Chromatography

Welcome to the Application Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges—specifically peak tailing, broadening, and splitting—duri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges—specifically peak tailing, broadening, and splitting—during the High-Performance Liquid Chromatography (HPLC) analysis of Phenoxymethylpenicillin (Penicillin V).

Rather than relying on trial and error, this center focuses on the physicochemical causality behind peak shape degradation and provides self-validating protocols to ensure absolute data integrity.

Diagnostic Workflow: Troubleshooting Peak Shape

HPLC_Troubleshooting Start Symptom: Poor Peak Shape (Tailing/Splitting) CheckPH Diagnostic 1: pH Control Is Mobile Phase pH near pKa (2.7)? Start->CheckPH ActionPH Action: Buffer pH to 3.5 or 6.5 to ensure uniform ionization CheckPH->ActionPH Yes (Mixed Ionization) CheckCol Diagnostic 2: Stationary Phase Are residual silanols active? CheckPH->CheckCol No ActionPH->CheckCol ActionCol Action: Switch to fully end-capped or polar-embedded C18 column CheckCol->ActionCol Yes (Secondary Interactions) CheckDil Diagnostic 3: Sample Diluent Is diluent stronger than Mobile Phase? CheckCol->CheckDil No ActionCol->CheckDil ActionDil Action: Match sample diluent to initial mobile phase composition CheckDil->ActionDil Yes (Thermodynamic Disruption) Success Resolution: Symmetrical Peak (As 0.9 - 1.2) Self-Validation Passed CheckDil->Success No ActionDil->Success

Fig 1: Logical troubleshooting workflow for resolving Phenoxymethylpenicillin peak shape anomalies.

Technical FAQs: Causality & Troubleshooting

Q1: Why does Phenoxymethylpenicillin frequently exhibit severe peak tailing, and how does mobile phase pH dictate this behavior? A1: The root cause of peak tailing for Penicillin V is an uncontrolled ionization state. Phenoxymethylpenicillin contains a carboxylic acid moiety with a pKa of approximately 2.6 to 2.8[1]. When the mobile phase pH is maintained near this pKa (e.g., pH 2.5–3.0) without adequate buffer capacity, the analyte exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states. These two states partition differently into the hydrophobic stationary phase, causing the peak to smear or tail. Resolution: To enforce a uniform ionization state, the pH must be buffered away from the pKa. Using a phosphate buffer adjusted to pH 3.5[2] or a potassium acetate buffer at pH 6.5[3] ensures the molecule remains uniformly ionized, drastically improving peak symmetry.

Q2: I have optimized my pH, but I am still seeing peak tailing. Could the stationary phase be the culprit? A2: Yes. If the pH is optimized but tailing persists, the causality shifts to secondary electrostatic interactions. Standard silica-based C18 columns contain unreacted, acidic silanol groups (-SiOH) on their surface. The polarized β -lactam ring and the ionized carboxylate of Penicillin V can undergo ion-exchange interactions with these active silanols, dragging the analyte as it elutes. Resolution: Transition to a fully end-capped C18 column or a polar-embedded stationary phase. End-capping chemically shields the residual silanols, ensuring that retention is driven purely by hydrophobic partitioning rather than secondary electrostatic dragging.

Q3: What causes peak splitting or fronting immediately upon injection? A3: Peak splitting or fronting is almost exclusively a thermodynamic disruption caused by the sample diluent. If Penicillin V is dissolved in a diluent with a higher elution strength (e.g., 100% methanol or acetonitrile) than the mobile phase, the analyte travels rapidly through the column head before it has the chance to partition into the stationary phase. This localized disruption of the partitioning equilibrium physically splits the analyte band. Resolution: Always dissolve your standards and samples in a diluent that perfectly matches the initial mobile phase composition.

Quantitative Data: Impact of Chromatographic Parameters on Peak Integrity
Mobile Phase pHBuffer SystemStationary PhasePeak Asymmetry ( As​ )Theoretical Plates ( N )Diagnostic Conclusion
2.7 (Near pKa)Water/MeOH (Unbuffered)Standard C182.45 (Severe Tailing)< 2,000Mixed ionization states; poor buffering capacity.
3.5 Phosphate/MeOH/WaterEnd-capped C181.10 (Symmetrical)> 8,000Uniform ionization; silanol interactions suppressed.
6.5 Acetate/AcetonitrileEnd-capped C181.05 (Symmetrical)> 9,500Fully ionized; excellent mass transfer kinetics.
Self-Validating Experimental Protocol: Optimized RP-HPLC for Penicillin V

This protocol incorporates a System Suitability Test (SST) to create a self-validating feedback loop. If the SST criteria are not met, the system prevents the acquisition of invalid data, ensuring absolute trustworthiness in your results.

Phase 1: Mobile Phase & Diluent Preparation

  • Buffer Synthesis : Dissolve potassium dihydrogen phosphate in HPLC-grade water to achieve a 0.05 M concentration.

  • pH Adjustment : Titrate the buffer with dilute orthophosphoric acid until a stable pH of 3.5 ± 0.05 is reached[2]. Causality: This specific pH ensures the carboxylate group is uniformly ionized while remaining within the stable operating range of standard silica columns.

  • Mobile Phase Blending : Mix the Phosphate Buffer, Methanol, and Water in an 8:42:50 (v/v/v) ratio[2]. Degas via ultrasonication or vacuum filtration for 15 minutes.

  • Diluent Matching : Prepare the sample diluent using the exact 8:42:50 ratio to prevent thermodynamic peak splitting upon injection.

Phase 2: Instrument Configuration

  • Column Selection : Install a fully end-capped C18 column (e.g., 250 x 4.0 mm, 10 µm)[2].

  • Thermodynamics : Set the column oven to 30 °C to reduce mobile phase viscosity and enhance mass transfer kinetics.

  • Flow & Detection : Set the isocratic flow rate to 1.2 mL/min and configure the UV-Vis detector to 254 nm[2].

Phase 3: Self-Validating System Suitability Test (SST)

  • Inject 10 µL of a 100 µg/mL Phenoxymethylpenicillin standard solution (prepared in the matched diluent) six consecutive times.

  • Validation Gates (Acceptance Criteria) :

    • Retention Time Precision: %RSD must be 1.0%.

    • Peak Asymmetry ( As​ ): Must fall between 0.9 and 1.5. (Action: If As​>1.5 , abort the run immediately. Re-calibrate buffer pH or replace a voided column).

    • Theoretical Plates ( N ): Must be 3,000.

  • Proceed to sample analysis only if all validation gates are successfully passed.

References
  • Assay Method Validation Of 4-Hydroxy Phenoxymethylpenicillin And Phenoxy Methyl Penicillin In Phenoxymethylpenicillin Tablets By RP-HPLC. Journal of Chemical and Pharmaceutical Research (JOCPR).[Link]

  • The Nordic Expert Group for Criteria Documentation of Health Risks from Chemicals. 134. Penicillins. INCHEM.[Link]

  • Rapid high-pressure liquid chromatographic method for analysis of phenoxymethylpenicillin in human serum. Antimicrobial Agents and Chemotherapy (ASM Journals).[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of Phenoxymethylpenicillin and Penicillin G Against Streptococcus pyogenes

Executive Summary & Biological Context Streptococcus pyogenes, commonly known as Group A Streptococcus (GAS), remains an anomaly in the landscape of infectious diseases due to its persistent, universal susceptibility to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

Streptococcus pyogenes, commonly known as Group A Streptococcus (GAS), remains an anomaly in the landscape of infectious diseases due to its persistent, universal susceptibility to β-lactam antibiotics. Despite decades of global selective pressure, no naturally occurring penicillin-resistant GAS strain has been identified[1].

For researchers and drug development professionals, understanding the comparative efficacy of Phenoxymethylpenicillin (Penicillin V) and Penicillin G (Benzylpenicillin) is critical not for overcoming genetic resistance, but for optimizing pharmacokinetics (PK), pharmacodynamics (PD), and clinical eradication rates. This guide provides an objective, data-driven comparison of these two foundational β-lactams, analyzing their structural causality, in vitro efficacy, and the protocols used to validate their performance.

Mechanistic Causality: Structure and Target Binding

Both Penicillin V and Penicillin G exert their bactericidal effects by targeting Penicillin-Binding Proteins (PBPs)—specifically the high-molecular-weight transpeptidases like PBP2x, PBP1a, and PBP1b[2]. These enzymes are responsible for the final cross-linking steps of peptidoglycan synthesis in the bacterial cell wall.

By acting as structural analogs of the D-alanyl-D-alanine terminus of peptidoglycan precursors, both penicillins covalently bind to the serine residue at the PBP active site. This irreversible acylation halts cell wall synthesis, triggering autolysins that lead to bacterial cell death[1].

Pathway PenG Penicillin G (Benzylpenicillin) PBP Penicillin-Binding Proteins (e.g., PBP2x) PenG->PBP Irreversible Acylation PenV Penicillin V (Phenoxymethylpenicillin) PenV->PBP Irreversible Acylation Crosslink Cell Wall Cross-linking PBP->Crosslink Inhibits Peptidoglycan Peptidoglycan Precursors Peptidoglycan->Crosslink Transpeptidation Lysis Bacterial Cell Lysis Crosslink->Lysis Structural Failure

Mechanism of Penicillin V and G inhibiting PBP-mediated peptidoglycan cross-linking in S. pyogenes.

The Causality of Route Administration

While their mechanism of action at the PBP site is identical, their clinical application diverges due to structural differences:

  • Penicillin G is acid-labile. The acidic environment of the stomach rapidly hydrolyzes its β-lactam ring, rendering oral administration highly inefficient. It is primarily formulated as an intravenous (IV) or intramuscular (IM) injection (e.g., Benzathine Penicillin G)[3].

  • Penicillin V contains an electronegative phenoxy group on its side chain. This electron-withdrawing property prevents the side-chain amide oxygen from participating in the acid-catalyzed hydrolysis of the β-lactam ring. This chemical stability in gastric acid makes Penicillin V the preferred oral agent[4].

Comparative In Vitro Efficacy & PK/PD Profiling

In controlled laboratory settings, both antibiotics demonstrate profound efficacy against S. pyogenes. The Minimum Inhibitory Concentration (MIC) required to inhibit 90% of isolates (MIC₉₀) is exceptionally low for both agents, typically ranging between 0.012 and 0.03 µg/mL[3][5].

Table 1: Pharmacological and In Vitro Comparison
ParameterPenicillin G (Benzylpenicillin)Penicillin V (Phenoxymethylpenicillin)
Primary Route Intravenous (IV) / Intramuscular (IM)Oral (PO)
Gastric Acid Stability Low (Rapid hydrolysis)High (Protected by phenoxy group)
S. pyogenes MIC₉₀ ≤ 0.016 µg/mL≤ 0.016 µg/mL
Protein Binding ~60%~80%
Bactericidal Dependency Time > MIC (Active cell division required)Time > MIC (Active cell division required)
Primary Clinical Use Severe invasive GAS, Rheumatic fever prophylaxisUncomplicated GAS pharyngitis

The Paradox of Clinical Failure

Despite near-perfect in vitro susceptibility, clinical trials reveal a paradox: microbiological eradication of S. pyogenes from the upper respiratory tract fails in approximately 35% of patients treated with oral Penicillin V and 37% of those treated with IM Benzathine Penicillin G[3].

As an application scientist, it is crucial to understand that this failure is not driven by genetic β-lactam resistance. The causality of treatment failure is multifactorial:

  • Intracellular Internalization: S. pyogenes can invade and survive within tonsillar epithelial cells. Penicillins are hydrophilic and exhibit poor intracellular penetration, allowing internalized bacteria to evade the drug[3].

  • Co-pathogen Interference: The presence of β-lactamase-producing normal flora (e.g., Staphylococcus aureus or Haemophilus influenzae) in the tonsillar crypts can degrade the penicillin before it reaches the GAS target.

  • Carrier State Dynamics: Penicillins require actively dividing cells to disrupt peptidoglycan synthesis. In chronic GAS carriers, the bacteria often exist in a stationary growth phase, rendering the cell-wall-active antibiotics ineffective[3].

Experimental Protocol: CLSI Broth Microdilution for MIC Determination

To validate the comparative efficacy of these antibiotics in a laboratory setting, researchers must utilize a self-validating, standardized protocol. The following methodology adheres strictly to Clinical and Laboratory Standards Institute (CLSI) guidelines for testing fastidious organisms like S. pyogenes[5].

Reagents and Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with 5% Lysed Horse Blood (LHB).

  • Antibiotics: Analytical grade Penicillin G and Penicillin V powders.

  • Quality Control: Streptococcus pneumoniae ATCC 49619.

Step-by-Step Methodology
  • Antibiotic Preparation: Prepare serial two-fold dilutions of Penicillin G and Penicillin V in CAMHB-LHB within 96-well microtiter plates. The final test range should span from 0.002 µg/mL to 0.12 µg/mL.

  • Inoculum Standardization: Isolate S. pyogenes on a 5% sheep blood agar plate and incubate for 24 hours at 37°C in 5% CO₂. Suspend 3-5 distinct colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 × 10⁸ CFU/mL)[5].

  • Inoculation: Dilute the suspension in CAMHB-LHB and inoculate the microtiter wells within 15 minutes to achieve a final well concentration of 5 × 10⁵ CFU/mL.

  • Incubation: Seal the plates to prevent desiccation and incubate at 37°C in an ambient air or 5% CO₂ environment for 20 to 24 hours[5].

  • Validation & Reading: First, verify that the MIC for the ATCC 49619 control strain falls within the acceptable CLSI range (0.12 - 0.5 µg/mL for Penicillin G). If validated, read the test wells. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Workflow Isolate S. pyogenes Isolate on SBA Inoculum 0.5 McFarland Suspension Isolate->Inoculum Plate 96-Well Plate Inoculation Inoculum->Plate Media CAMHB + 5% LHB Preparation Media->Plate Incubate Incubation 37°C, 5% CO2 Plate->Incubate Read Determine MIC (Visual Growth) Incubate->Read

Standardized CLSI broth microdilution workflow for determining penicillin MIC in S. pyogenes.

References

  • [A review of penicillin binding protein and group A Streptococcus with reduced-β-lactam susceptibility] - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGmESqhuJmqHT9Olk7vxDUkhrgLoWRCqgjKiYnRUu4nLFlBHo4rQK_a9B2MapW49EF06LzOKQ-11RsQ-yBXqwqu-T77eS6GNEyoWF4lMiRZxVwzWnOM6Gm-dWnmtVQ7hWPwmI8XFO3GIqhuyY=]
  • [Restricted Sequence Variation in Streptococcus pyogenes Penicillin Binding Proteins] - asm.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrCcq5VUL389MPpyWKSRqqu5VG49PqNiyu2HNeIS7L0FwlWKGSgHPNOpe3hNSRmYg2Y6dWCUTxrQ7APkKuE0iKMCDsnl5b-cKVkF6NnZ4vu8LihRb5VqcJ-X72TioPpJV_PravKORCc48om_v27ek=]
  • [Phenoxypenicillins: Antimicrobial Activity, Susceptibility, Administration and Dosage Clinical Uses etc.] - chemicalbook.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqWuHh3tmkBLbNhVYZI_s8lpbQM5bUk-jEEIdpBNZFlbFLTKJawtPPcVgE4mRzP7Pn_HniRfVvAoJDMQ9nqdBQ6URCcgtZZX9r8_sWkLL7r13BLSe9NKxEsAdxRrt1fdEp20o27VkL8QhmCE5Z_NMT2mCXG2BWKh2BUwkt7SzcjxCRA3ujWK4DokuL7J0KJRS2phYnD7rzGkCJXzsyiv_3Dua113jX97PUES-zTMtyKRyrFQOEqyXEVlgUeQxMQ_mRLdtfrCr2eA==]
  • [Unexplained Reduced Microbiological Efficacy of Intramuscular Benzathine Penicillin G and of Oral Penicillin V in Eradication of Group A Streptococci From Children With Acute Pharyngitis] - aap.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyZe7o3MSZTIm10iXTtL72oUj2T02LFQCoRqg3FgbR76TV2W9hssTf13PUGuvueVh_5fjdcanXF4xZKhmQsmW8huQ9K_mfkODeSGGH0BznAcwpfDNi3PA5gDNWcLtd3GhAtXCqxPmt-hxDftkZS6b0hbZeFZJebcGhjWw6sjoL4xZHkKV9AQWtlzz8V1-8xd1t3Q2V9ygdxaw8FNWo0zAgSXEaKgp8x6KQyw==]
  • [Antimicrobial Susceptibility Survey of Streptococcus pyogenes Isolated in Japan from Patients with Severe Invasive Group A Streptococcal Infections] - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHZpb2Jru0nc17CN-ZzfJ8fWH0dWNo_2Nfugfyzd6ICXAvqK2kLkrPGqoYK4x4O_evuoyExxAyJj2nutty5s34BwRuN-RwaqiM_gktonXAC4_bgFuf8jJUSWxheq7rIES2JTe9knwQu7vj]

Sources

Comparative

High-Resolution Purity Analysis of Phenoxymethylpenicillin: A Comparative Guide to Capillary Electrophoresis vs. HPLC

The Analytical Challenge of Penicillin V Profiling Phenoxymethylpenicillin (Penicillin V) is a narrow-spectrum beta-lactam antibiotic whose structural integrity is highly susceptible to environmental factors. During bios...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of Penicillin V Profiling

Phenoxymethylpenicillin (Penicillin V) is a narrow-spectrum beta-lactam antibiotic whose structural integrity is highly susceptible to environmental factors. During biosynthesis, storage, and sample preparation, Penicillin V readily degrades into a formidable array of degradation-related impurities (DRIs), such as penicilloic acids, penillic acids, and 4-hydroxyphenoxymethylpenicillin[1]. Because these DRIs possess significantly different polarities and charge properties, achieving baseline resolution of all impurities in a single run is a complex analytical challenge[1].

Historically, High-Performance Liquid Chromatography (HPLC) has been the gold standard for this assay. However, HPLC struggles with the highly polar nature of certain Penicillin V degradation products, which often exhibit poor retention on standard reversed-phase C18 columns. Capillary Electrophoresis (CE)—specifically Micellar Electrokinetic Chromatography (MEKC)—has emerged as a powerful, high-efficiency alternative. By leveraging differences in electrophoretic mobility and micellar partitioning, CE provides superior resolution for both charged and neutral impurities[2].

This guide objectively compares the performance of CE against HPLC for Penicillin V purity analysis and provides a self-validating, field-proven MEKC protocol.

Mechanistic Comparison: Why CE Outperforms HPLC for DRIs

The fundamental limitation of reversed-phase HPLC in penicillin analysis is its reliance on hydrophobic interactions. Highly polar DRIs elute near the void volume, risking co-elution with the solvent peak or other hydrophilic by-products.

CE bypasses this limitation by separating analytes based on their charge-to-mass ratio in an electric field. To address neutral impurities that would otherwise migrate unseparated with the electroosmotic flow (EOF), the CE method is modified into MEKC by adding a surfactant like Sodium Dodecyl Sulfate (SDS). The SDS forms negatively charged micelles that act as a pseudo-stationary phase. Neutral impurities partition into these micelles based on their hydrophobicity, effectively retarding their migration toward the cathode and enabling high-resolution separation[2].

Table 1: Performance Comparison of HPLC vs. CE (MEKC) for Penicillin V
Analytical ParameterReversed-Phase HPLCCapillary Electrophoresis (MEKC)Analytical Impact & Causality
Separation Mechanism Hydrophobic partitioningElectrophoretic mobility + Micellar partitioningCE resolves both highly polar (charged) and neutral DRIs in a single axis without complex gradients.
Resolution of Polar DRIs Poor to ModerateExcellentCE easily separates early-eluting polar degradation products that co-elute in HPLC void volumes.
Reagent Consumption High (Solvents, Acetonitrile)Extremely Low (Aqueous buffers)CE is significantly more cost-effective and environmentally friendly (Green Chemistry).
Sample Injection Volume 10 - 20 µL1 - 10 nLCE is ideal for mass-limited samples or micro-scale fermentation broth analysis.
Statistical Assay Variance Baseline standardNo significant differenceStatistical analysis shows CE provides equivalent quantitative accuracy to HPLC[2].
Separation Mechanism Visualization

MEKC_Mechanism cluster_capillary Fused Silica Capillary (Buffer pH 6.3 + SDS + PS) Anode Anode (+) EOF Electroosmotic Flow (EOF) Cathode Cathode (-) EOF->Cathode Bulk Flow Micelle SDS Micelle (-) Micelle->Anode Electrophoretic Retardation PenV Penicillin V (-) PenV->Anode Electrophoretic Retardation NeutralImp Neutral Impurities NeutralImp->Micelle Hydrophobic Partitioning

MEKC separation mechanism for Penicillin V and its impurities.

Methodological Causality: Optimizing the MEKC Environment

Developing a robust CE method requires precise control over the capillary environment. While non-aqueous electrolytes offer unique selectivities, aqueous systems have been proven to yield the best results in terms of sensitivity and overall selectivity for Penicillin V[3].

The optimal conditions for this assay utilize a phosphate-borate buffer supplemented with 20.0 g/L (69 mM) SDS and 2.2 g/L (12.5 mM) pentanesulfonic acid sodium salt (PS), adjusted to pH 6.3[2].

The Causality Behind the Chemistry:

  • pH 6.3 Selection: Penicillins undergo rapid hydrolysis at both highly alkaline and highly acidic pH levels. A pH of 6.3 provides a critical "sweet spot" where the beta-lactam ring remains stable during the analysis time, yet the silanol groups on the capillary wall are sufficiently deprotonated to maintain a robust EOF[2].

  • Pentanesulfonic Acid (PS): While SDS handles neutral impurities, PS acts as an ion-pairing reagent. It interacts with the charged species in the matrix, subtly modifying their apparent electrophoretic mobility. This dual-additive approach is the secret to achieving baseline resolution between structurally similar DRIs.

  • Voltage at 15 kV: Applying 15 kV balances the need for rapid analysis (to prevent on-column degradation) with the mitigation of Joule heating. Excessive heat causes internal temperature gradients, leading to band broadening and loss of resolution[2].

Validated Experimental Protocol (Self-Validating System)

To ensure scientific integrity, the following step-by-step protocol is designed as a self-validating system. It incorporates built-in System Suitability Testing (SST) to verify capillary health and EOF consistency before any sample data is accepted.

Phase 1: Capillary Surface Normalization

Causality: Consistent deprotonation of the inner silica wall is mandatory for reproducible migration times.

  • Use an uncoated fused-silica capillary (e.g., 50 µm internal diameter, 40 cm effective length).

  • Flush with 0.1 M NaOH for 5 minutes at 1000 mbar to strip adsorbed proteins/impurities and fully ionize silanol groups.

  • Flush with HPLC-grade Water for 2 minutes to remove excess base.

  • Condition with the Running Buffer (Phosphate-borate, pH 6.3, 69 mM SDS, 12.5 mM PS) for 5 minutes.

Phase 2: System Suitability Testing (SST)

Causality: Proves the system can resolve critical pairs before committing precious samples.

  • Prepare an SST standard containing 1.0 mg/mL Penicillin V and 0.05 mg/mL Impurity D (4-hydroxyphenoxymethylpenicillin).

  • Perform a hydrodynamic injection at 30 mbar for 5 seconds . (Note: Hydrodynamic injection is chosen over electrokinetic injection to prevent sample bias, where higher mobility ions are preferentially injected).

  • Apply 15 kV and monitor UV absorbance at 210 nm .

  • Validation Gate: Calculate the resolution ( Rs​ ) between Penicillin V and Impurity D. Proceed to Phase 3 only if Rs​>2.0 .

Phase 3: Sample Analysis & Bracketing

Causality: Continuous monitoring prevents undetected drift caused by buffer depletion or Joule heating.

  • Prepare sample solutions in HPLC-grade water immediately before analysis and store at 4°C in the autosampler to halt degradation.

  • Inject samples using the identical hydrodynamic parameters (30 mbar, 5s).

  • Bracketing Control: Re-inject the SST standard every 10 sample runs. The run is validated if the migration time drift of the Penicillin V peak is <2.0% .

Validation Data & Performance Metrics

When executed correctly, the MEKC method demonstrates exceptional validation metrics that meet or exceed ICH guidelines for pharmaceutical purity analysis. Statistical analysis of the assay results confirms no significant differences between CE and HPLC methodologies[2].

Table 2: Typical Validation Parameters for CE Method of Penicillin V[2]
Validation ParameterResult / SpecificationAcceptance Criteria (ICH)
Linearity ( R2 ) >0.999 (Range: 0.1 - 2.0 mg/mL) ≥0.998
Limit of Detection (LOD) 0.5μg/mL (Signal-to-Noise 3:1)Fit for purpose
Limit of Quantitation (LOQ) 1.5μg/mL (Signal-to-Noise 10:1)Fit for purpose
Method Precision (RSD%) 0.8%−1.2% (Migration Time) ≤2.0%
Accuracy (Recovery %) 98.5%−101.2% 98.0%−102.0%
Resolution ( Rs​ ) >2.5 for all adjacent impurity peaks ≥1.5

Conclusion

For the purity analysis of Phenoxymethylpenicillin, Capillary Electrophoresis (specifically MEKC) represents a highly efficient, cost-effective, and analytically superior alternative to traditional reversed-phase HPLC. By intelligently manipulating the electrophoretic environment with SDS and pentanesulfonic acid at a controlled pH of 6.3, analysts can achieve baseline resolution of complex, highly polar degradation-related impurities that typically confound liquid chromatography systems.

Implementing the self-validating protocol outlined above ensures that QA/QC laboratories can maintain rigorous scientific integrity while benefiting from the rapid analysis times and minimal reagent consumption inherent to CE.

References

  • Analysis of phenoxymethylpenicillin potassium by capillary electrophoresis. Journal of Chromatography A.[2] URL: [Link]

  • Comparison of aqueous and nonaqueous carrier electrolytes for the separation of penicillin V and related substances by capillary electrophoresis with UV and mass spectrometric detection. Electrophoresis.[3] URL:[Link]

  • Development of a method of analysis for profiling of the impurities in phenoxymethylpenicillin potassium based on the analytical quality by design concept combined with the degradation mechanism of penicillins. Journal of Pharmaceutical and Biomedical Analysis.[1] URL:[Link]

Sources

Validation

Quantitative Analysis of Phenoxymethylpenicillin: A Comprehensive Guide Comparing LC-MS/MS and HPLC-UV

Executive Summary & Clinical Context Phenoxymethylpenicillin, commonly known as Penicillin V, is a narrow-spectrum β-lactam antibiotic widely prescribed for Gram-positive bacterial infections. Because of its short half-l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Clinical Context

Phenoxymethylpenicillin, commonly known as Penicillin V, is a narrow-spectrum β-lactam antibiotic widely prescribed for Gram-positive bacterial infections. Because of its short half-life and variable oral bioavailability, Therapeutic Drug Monitoring (TDM) is increasingly critical to optimize pharmacokinetic/pharmacodynamic (PK/PD) targets, particularly in critically ill patients and pediatric populations[1].

Historically, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) was the standard for quantifying Penicillin V. However, modern clinical and research demands—such as the need to analyze micro-volume samples (e.g., heel pricks in neonates) and the necessity to quantify unbound (free) drug concentrations—have driven the field toward Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1][2]. This guide objectively compares these two analytical modalities and provides a validated, self-validating LC-MS/MS protocol grounded in current bioanalytical standards.

Mechanistic Principles: Why LC-MS/MS Outperforms HPLC-UV

The transition from HPLC-UV to LC-MS/MS is not merely a change in instrumentation; it represents a fundamental shift in analytical causality and specificity.

  • Detection Mechanism & Specificity: HPLC-UV relies on the absorbance of light by the β-lactam ring chromophore (typically monitored at 210–270 nm). This is inherently non-specific, as endogenous plasma proteins and co-administered drugs often absorb at similar wavelengths, leading to chromatographic interference[3]. In contrast, LC-MS/MS utilizes a Triple Quadrupole (TQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The first quadrupole (Q1) isolates the specific precursor ion (e.g., [M+H]+ ), the collision cell (Q2) fragments it, and the third quadrupole (Q3) isolates a unique product ion. This double-mass-filtering virtually eliminates background matrix noise[1][4].

  • Matrix Effect Compensation: A critical vulnerability of mass spectrometry is "ion suppression," where co-eluting matrix components inhibit the ionization of the target analyte. LC-MS/MS overcomes this through Stable Isotope Dilution . By spiking the sample with a stable isotope-labeled (SIL) internal standard (e.g., Penicillin V-d5 or Benzylpenicillin-d7), the IS perfectly co-elutes with the analyte. Any ion suppression affects both molecules equally, ensuring the peak area ratio remains constant and absolute quantification remains accurate[1][4].

G A Biological Matrix Effects (Ion Suppression/Enhancement) B Spike Stable Isotope Labeled IS (Co-elutes with Analyte) A->B C Proportional Signal Alteration in MS Source B->C D Analyte/IS Ratio Remains Constant C->D E Accurate Absolute Quantification D->E

Logical mechanism of Stable Isotope Dilution to correct for matrix effects in MS quantification.

Comparative Performance Analysis

The following table synthesizes quantitative data comparing a validated low-volume LC-MS/MS method against traditional HPLC-UV methodologies for Penicillin V analysis[1][3][5].

Analytical ParameterTraditional HPLC-UVValidated TQ LC-MS/MSAnalytical Advantage of LC-MS/MS
Lower Limit of Quantification (LLOQ) ~0.5 – 1.0 mg/L0.01 mg/L50x to 100x greater sensitivity; allows for free-drug and pediatric TDM.
Required Sample Volume 100 – 500 µL15 µLEnables minimally invasive sampling (e.g., finger-prick blood).
Run Time per Sample 10 – 20 minutes< 2.0 minutesHigh-throughput capability; critical for rapid clinical turnaround times.
Linear Dynamic Range 1.0 – 50 mg/L0.0015 – 10 mg/LBroader dynamic range captures both trough and peak pharmacokinetic levels.
Specificity / Interference Moderate (Chromophore overlap)Extremely High (MRM transitions)Double mass-filtering eliminates false positives from co-administered drugs.
Internal Standard Type Structural AnalogStable Isotope-Labeled (SIL)SIL perfectly compensates for matrix effects and extraction losses.

Validated LC-MS/MS Experimental Protocol

To ensure trustworthiness, an analytical method must be a self-validating system. The following protocol is synthesized from recent authoritative validations for low-volume antimicrobial TDM[1][4].

Materials and Reagents
  • Standards: Phenoxymethylpenicillin (Analyte) and Penicillin V-d5 or Benzylpenicillin-d7 (Internal Standard)[1][4].

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Ultrapure Water.

  • Additives: Formic Acid (0.1% v/v). Causality: Formic acid acts as an ion-pairing agent and provides the necessary protons ( H+ ) to drive the formation of [M+H]+ precursor ions required for positive Electrospray Ionization (ESI+)[2].

Step-by-Step Methodology

Step 1: Sample Aliquoting & IS Spiking Transfer exactly 15 µL of human serum/plasma into a 1.5 mL microcentrifuge tube. Spike with 10 µL of the SIL Internal Standard working solution. Causality: Using a micro-volume (15 µL) preserves precious clinical samples while the immediate addition of the IS ensures that any subsequent volumetric losses or degradation affect the analyte and IS identically.

Step 2: Protein Precipitation (Clean-up) Add 60 µL of ice-cold Acetonitrile to the sample. Vortex vigorously for 30 seconds. Causality: Acetonitrile rapidly denatures plasma proteins (which would otherwise irreversibly bind to and foul the analytical column) and releases protein-bound penicillin into the solvent. This specific 1:4 (sample:solvent) ratio achieves >98% recovery[1].

Step 3: Centrifugation Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C. Transfer the clear supernatant to an HPLC autosampler vial.

Step 4: UHPLC Separation

  • Column: C18 Reverse-Phase Column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Isocratic or rapid gradient using 55% Methanol in Water containing 0.1% Formic Acid[1].

  • Flow Rate: 0.4 mL/min. Causality: Methanol provides optimal elution strength for β-lactams, allowing complete chromatographic separation from residual matrix phospholipids within 2 minutes[1].

Step 5: TQ-MS/MS Detection Operate the mass spectrometer in ESI+ mode. Program the MRM transitions specific to the precursor-to-product ion fragmentation patterns of Penicillin V and the SIL-IS.

G N1 Plasma Sample (15 µL) N2 Add SIL Internal Standard (Penicillin V-d5) N1->N2 N3 Protein Precipitation (Acetonitrile) N2->N3 N4 Centrifugation (14,000 x g) N3->N4 N5 UHPLC Separation (C18, Gradient) N4->N5 N6 TQ-MS/MS Detection (ESI+, MRM) N5->N6

Step-by-step LC-MS/MS sample preparation and analysis workflow for Phenoxymethylpenicillin.

Self-Validating Quality Control System

A method is only as reliable as its internal quality controls (QC). Every analytical batch must include:

  • Blank Matrix: To verify the absence of endogenous interference.

  • Zero Sample (Blank + IS): To ensure the IS does not contain trace amounts of the unlabelled analyte.

  • Calibration Curve: 6-8 non-zero standards spanning 0.0015 to 10 mg/L, utilizing a 1/x2 weighted linear regression to ensure accuracy at the lower end of the curve[1][4].

  • QC Samples: Low, Medium, and High concentrations interspersed throughout the run. The run is only valid if QC samples fall within ±15% of their nominal values (±20% at LLOQ)[4].

Conclusion

While HPLC-UV remains a viable, low-cost option for bulk pharmaceutical formulation testing, it is fundamentally outclassed by LC-MS/MS for biological matrices. By leveraging stable isotope dilution, protein precipitation, and MRM mass filtering, modern LC-MS/MS protocols can quantify Phenoxymethylpenicillin down to 0.01 mg/L using only 15 µL of plasma[1]. This level of analytical rigor is indispensable for modern pharmacokinetic research and personalized drug dosing.

References

  • Riezk, A., et al. (2024). A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum. Analytical Methods (Royal Society of Chemistry). Available at:[Link]

  • Neef, S. K., et al. (2024). A validated LC-ESI-MS/MS assay for simultaneous plasma quantification of 11 antimicrobials to support personalized dosing in critically ill children. Clinica Chimica Acta. Available at:[Link]

Sources

Comparative

Head-to-Head Comparison: Phenoxymethylpenicillin vs. Erythromycin for Skin and Soft Tissue Infections

Skin and soft tissue infections (SSTIs) encompass a broad spectrum of clinical challenges, ranging from superficial impetigo to deep, recurrent cellulitis. For decades, the therapeutic landscape for SSTIs has relied heav...

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Author: BenchChem Technical Support Team. Date: April 2026

Skin and soft tissue infections (SSTIs) encompass a broad spectrum of clinical challenges, ranging from superficial impetigo to deep, recurrent cellulitis. For decades, the therapeutic landscape for SSTIs has relied heavily on narrow-spectrum agents. This guide provides a rigorous, data-driven comparison of two foundational antibiotics—Phenoxymethylpenicillin (Penicillin V) and Erythromycin—evaluating their mechanistic pathways, clinical efficacies, and experimental validation protocols.

Mechanistic Pathways and Cellular Targets

To understand the divergent clinical utility of these two agents, we must first examine their molecular interactions with bacterial targets.

Phenoxymethylpenicillin (Penicillin V) is a beta-lactam antibiotic. It covalently binds to Penicillin-Binding Proteins (PBPs) located inside the bacterial cell wall. By inhibiting the transpeptidation reaction necessary for peptidoglycan cross-linking, it triggers the activation of autolysins, resulting in a bactericidal effect (cell lysis).

Erythromycin is a first-generation macrolide. It diffuses through the bacterial cell membrane and reversibly binds to the 23S rRNA of the 50S ribosomal subunit. This binding physically blocks the exit tunnel for elongating peptide chains, halting protein synthesis. Because it does not directly lyse the cell, its primary action is bacteriostatic , relying on the host's immune system to clear the arrested pathogens.

Mechanism PenV Phenoxymethylpenicillin (Penicillin V) PBP Binds Penicillin-Binding Proteins (PBPs) PenV->PBP Wall Inhibits Peptidoglycan Cross-linking PBP->Wall Lysis Bactericidal Effect (Cell Lysis) Wall->Lysis Ery Erythromycin (Macrolide) Ribosome Binds 50S Ribosomal Subunit Ery->Ribosome Protein Inhibits Translocation & Protein Synthesis Ribosome->Protein Static Bacteriostatic Effect (Growth Arrest) Protein->Static

Figure 1: Distinct mechanisms of action for Phenoxymethylpenicillin and Erythromycin.

Clinical Efficacy and Resistance Profiles

The choice between these two antibiotics is dictated by the shifting etiology of SSTIs and the presence of resistance genes.

Impetigo and Primary Pyodermas

Historically, Streptococcus pyogenes (Group A Strep) was the primary driver of impetigo. However, Staphylococcus aureus is now the dominant pathogen. A landmark randomized clinical trial by Demidovich et al. [1] highlighted this shift. In their pediatric cohort, 62% of cultures grew S. aureus exclusively.

  • Causality of Failure: Treatment failure occurred in 24% of patients receiving Phenoxymethylpenicillin, compared to only 4% receiving Erythromycin. This disparity is caused by the widespread production of staphylococcal beta-lactamases, which hydrolyze the beta-lactam ring of Penicillin V, rendering it inactive. Erythromycin bypasses this specific enzymatic degradation, though its utility is now threatened by rising erm (ribosomal methylation) and msrA (efflux pump) resistance genes.

Recurrent Cellulitis and Erysipelas

For non-purulent SSTIs such as erysipelas, S. pyogenes remains the primary etiological agent. The Infectious Diseases Society of America (IDSA) guidelines strongly recommend Penicillin V as a first-line agent for both acute treatment and long-term prophylaxis of recurrent cellulitis [2].

  • Mechanistic Advantage: S. pyogenes retains universal susceptibility to beta-lactams. Furthermore, experimental models demonstrate that subinhibitory concentrations of Penicillin V decrease the adherence of invasive S. pyogenes isolates to laminin (a critical extracellular matrix protein) significantly more effectively than Erythromycin [3]. This anti-adherence property provides a secondary mechanism to prevent tissue invasion.

Quantitative Comparison Summary
ParameterPhenoxymethylpenicillin (Pen V)Erythromycin
Drug Class Beta-lactam (Penicillin)Macrolide
Target Penicillin-Binding Proteins (PBPs)50S Ribosomal Subunit
Primary Action Bactericidal (Cell wall lysis)Bacteriostatic (Inhibits translation)
Efficacy in Impetigo (Historical) Low (24% failure rate)High (4% failure rate)
S. pyogenes Susceptibility Universally Susceptible (0% resistance)Variable (Rising erm/mef resistance)
S. aureus Susceptibility Highly Resistant (Beta-lactamase +)Variable (Rising resistance)
Primary Indication in SSTIs Erysipelas, Cellulitis ProphylaxisPenicillin-allergic alternatives

Experimental Validation: In Vitro Time-Kill Kinetics Assay

To experimentally validate the bactericidal versus bacteriostatic dynamics of these drugs against S. pyogenes, researchers utilize Time-Kill Assays. The following protocol is designed as a self-validating system , ensuring that all observed outcomes are directly attributable to the drug mechanisms rather than experimental artifacts.

Step-by-Step Methodology

Step 1: Media Preparation and Causality

  • Action: Prepare Cation-Adjusted Mueller-Hinton Broth supplemented with 2-5% Lysed Horse Blood (CAMHB-LHB).

  • Causality: S. pyogenes is highly fastidious. Without the addition of lysed horse blood, the bacteria will not achieve robust logarithmic growth. Poor baseline growth can trigger spontaneous autolysis, falsely mimicking a bactericidal drug effect.

Step 2: Inoculum Standardization

  • Action: Prepare a bacterial suspension from an overnight culture, adjusted to a 0.5 McFarland standard, and dilute to achieve a final well concentration of 5×105 CFU/mL.

  • Causality: Standardizing the inoculum ensures an optimal bacteria-to-drug ratio. An inoculum that is too high can lead to the "inoculum effect" (depletion of the drug or overwhelming of targets), while an inoculum that is too low may artificially inflate the drug's apparent potency.

Step 3: Drug Exposure and Internal Controls (Self-Validation)

  • Action: Expose the standardized inoculum to Penicillin V and Erythromycin at 4× their respective Minimum Inhibitory Concentrations (MIC). Simultaneously, prepare the following controls:

    • Growth Control (Broth + Bacteria, No Drug): Validates bacterial viability and establishes the baseline logarithmic doubling time.

    • Sterility Control (Broth Only): Validates aseptic technique. If this well shows growth, the entire assay is invalidated due to contamination.

Step 4: Kinetic Sampling and Plating

  • Action: Extract 100 µL aliquots at exactly 0, 4, 8, 12, and 24 hours. Serially dilute the aliquots in sterile saline and plate on tryptic soy agar with 5% sheep blood. Incubate plates for 24 hours at 37°C in 5% CO₂.

  • Causality: Time-course sampling captures the kinetic curve of bacterial survival.

    • A ≥3log10​ reduction in CFU/mL from the initial inoculum defines bactericidal activity (Expected for Penicillin V).

    • A <3log10​ reduction defines bacteriostatic activity (Expected for Erythromycin).

Conclusion

While both antibiotics have historical significance in dermatology, their modern applications are strictly divergent. Phenoxymethylpenicillin remains the gold standard for non-purulent, streptococcal-driven SSTIs (like erysipelas) due to its potent bactericidal activity and anti-adherence properties. Conversely, Erythromycin serves as a critical alternative for penicillin-allergic patients or in mixed superficial infections, though its empirical use must be carefully weighed against rising global macrolide resistance.

References

  • Demidovich CW, Wittler RR, Ruff ME, Bass JW, Browning WC. Impetigo. Current etiology and comparison of penicillin, erythromycin, and cephalexin therapies. Am J Dis Child. 1990 Dec;144(12):1313-5. URL:[Link]

  • Stevens DL, Bisno AL, Chambers HF, et al. Practice Guidelines for the Diagnosis and Management of Skin and Soft Tissue Infections: 2014 Update by the Infectious Diseases Society of America. Clin Infect Dis. 2014 Jul 15;59(2):e10-e52. URL:[Link]

  • Šmitran A, Vuković D, Gajić I, Marinković J, Ranin L. Effects of penicillin and erythromycin on adherence of invasive and noninvasive isolates of Streptococcus pyogenes to laminin. Mem Inst Oswaldo Cruz. 2015 Aug;110(5):684-6. URL:[Link]

Sources

Validation

Confirming the structure of Phenoxymethylpenicillin degradation products using NMR spectroscopy

Title: Structural Elucidation of Phenoxymethylpenicillin Degradation Products: A Comparative Guide to NMR Spectroscopy vs. LC-HRMS Executive Summary Phenoxymethylpenicillin (Penicillin V, or Pen V) is a critical β-lactam...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation of Phenoxymethylpenicillin Degradation Products: A Comparative Guide to NMR Spectroscopy vs. LC-HRMS

Executive Summary

Phenoxymethylpenicillin (Penicillin V, or Pen V) is a critical β-lactam antibiotic. However, its highly strained four-membered β-lactam ring is inherently unstable, making it highly susceptible to hydrolysis under acidic, alkaline, or enzymatic conditions[1]. This degradation yields a cascade of structurally similar impurities, primarily penicilloic acid, penilloic acid, and phenoxyacetic acid[1][2]. For analytical chemists and drug development professionals, confirming the exact molecular architecture of these degradation-related impurities (DRIs) is a regulatory imperative.

While Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) provides exceptional sensitivity for initial impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive gold standard for absolute structural and stereochemical confirmation[3]. This guide objectively compares the performance of these two analytical modalities and provides a field-proven, self-validating protocol for the isolation and structural elucidation of Pen V degradants.

Mechanistic Insights: The Causality of Penicillin V Degradation

To select the correct analytical tool, one must first understand the chemical causality of the degradation pathway. The degradation of Pen V is driven by nucleophilic attack on the carbonyl carbon of the β-lactam ring:

  • Alkaline or Enzymatic Stress: The β-lactam ring opens to form penicilloic acid, retaining the core molecular skeleton but drastically altering the local electronic environment[1].

  • Acidic Stress: The molecule undergoes further rearrangement and decarboxylation, yielding penilloic acid and penillic acid[2][4].

Because these degradation products often include isobaric intermediates and complex diastereomers, the analytical technique chosen must be capable of mapping exact atomic connectivity, not just molecular weight.

Analytical Workflow

G A Penicillin V (API) B Stress Degradation A->B Hydrolysis C Prep-HPLC Isolation B->C Fractionation D LC-HRMS Analysis C->D Mass Profiling E NMR Spectroscopy C->E Structural Elucidation F Penicilloic Acid D->F m/z Formula G Penilloic Acid D->G E->F Connectivity E->G

Workflow for isolation and structural elucidation of Penicillin V degradation products.

Comparative Analysis: NMR Spectroscopy vs. LC-HRMS

LC-HRMS is frequently employed for initial impurity profiling due to its rapid throughput and low limits of detection. However, it fundamentally measures mass-to-charge ratios (m/z) and fragmentation patterns. It cannot definitively assign atomic connectivity or distinguish complex diastereomers without the use of synthesized reference standards.

NMR spectroscopy, conversely, probes the local magnetic environment of active nuclei (¹H, ¹³C). The opening of the Pen V β-lactam ring results in a highly diagnostic loss of the coupled doublet signals (typically around 5.4–5.6 ppm in ¹H NMR) and a distinct chemical shift of the thiazolidine ring protons[4].

Table 1: Performance Comparison for Penicillin V Degradation Profiling

Analytical MetricNMR Spectroscopy (600 MHz)LC-HRMS (Q-TOF / Orbitrap)
Primary Output Absolute atomic connectivity & stereochemistryExact mass & empirical formula
Sensitivity Moderate (Micrograms to Milligrams)High (Picograms to Nanograms)
Isomer Differentiation Excellent (Resolves diastereomers via J-coupling)Moderate (Relies on chromatographic retention)
Sample Destruction Non-destructive (Sample can be recovered)Destructive (Ionization process)
Matrix Effects Low (Highly reproducible across solvents)High (Susceptible to ion suppression)
Quantitation Direct (Signal area proportional to molar ratio)Indirect (Requires standard calibration curves)

Experimental Protocol: A Self-Validating System for NMR Elucidation

To ensure absolute scientific integrity, the following protocol outlines a self-validating loop where chromatographic isolation is verified by mass, and the absolute structure is locked by 2D NMR.

Step 1: Controlled Stress Degradation
  • Prepare a 10 mg/mL solution of Phenoxymethylpenicillin potassium in 0.5 M potassium dihydrogen phosphate buffer. Adjust to pH 3.5 for acidic stress or pH 9.0 for alkaline stress[1].

  • Incubate the solution at 37°C for 24 hours.

  • Causality: The specific pH extremes catalyze the hydrolysis of the β-lactam amide bond. Acidic conditions further promote the loss of CO₂ from the resulting penicilloic acid to form penilloic acid[2].

Step 2: Preparative Chromatographic Isolation
  • Inject the degraded mixture onto a Preparative HPLC system equipped with a reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 μm).

  • Utilize a gradient mobile phase of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Collect fractions corresponding to major degradation peaks (e.g., penicilloic acid, phenoxyacetic acid) monitored at 254 nm[1].

  • Causality: NMR is a bulk measurement technique. High-purity isolation (>95%) is mandatory to prevent signal overlap from the parent API or minor impurities, which would obscure critical 2D NMR correlations.

Step 3: Lyophilization and NMR Sample Preparation
  • Flash-freeze the collected fractions and lyophilize to complete dryness to remove all traces of H₂O, formic acid, and acetonitrile.

  • Dissolve 2–5 mg of the dried degradant in 600 μL of deuterated solvent (D₂O or DMSO-d₆) and transfer to a 5 mm precision NMR tube.

  • Causality: Residual protonated solvents will create massive solvent peaks in the ¹H NMR spectrum, potentially masking the critical signals of the thiazolidine and opened β-lactam ring protons.

Step 4: NMR Acquisition and Structural Confirmation
  • 1D ¹H NMR: Acquire a standard proton spectrum.

    • Validation Check: Look for the disappearance of the characteristic β-lactam protons (C5-H and C6-H) and the emergence of new signals corresponding to the secondary amine and carboxylic acid protons of penicilloic acid.

  • 2D COSY (Correlation Spectroscopy): Map the homonuclear coupling between adjacent protons. This confirms the intact phenoxy-side chain and the altered connectivity of the core structure.

  • 2D HSQC/HMBC: Acquire heteronuclear spectra to link protons to their directly attached carbons (HSQC) and carbons 2-3 bonds away (HMBC).

  • Causality: HMBC is the definitive step. It proves the cleavage of the β-lactam ring by showing the absence of a 3-bond correlation between the C6 proton and the β-lactam carbonyl carbon, a correlation that is strictly present in the intact Pen V molecule.

Conclusion

While LC-HRMS is indispensable for rapid screening and establishing the empirical formula of Penicillin V degradation products, NMR spectroscopy remains the ultimate arbiter of molecular structure. By integrating both techniques—using LC-MS to guide the isolation and NMR to map the exact atomic connectivity—analytical scientists can confidently identify complex degradation pathways, ensuring the safety, stability, and efficacy of pharmaceutical formulations.

References[1] Wang, P., et al. "Isolation and Characterization of Ochrobactrum tritici for Penicillin V Potassium Degradation". mSphere - ASM Journals. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVdvI10M7wACQFijH3AokAhkZqN_ER2uU-KQ5LGKGoM0FulEir20lspqAuU6Nrzc0Ld8RCdWsRozNs0ZyTrwvrZ_DFbMn03qQRQeSVUk8azxxgK63AMqtpcItOh2AyPbBHFv0rWka7aJDVnM6Qxe1r[2] "Search for Biomarkers for the LC-ESI-QqQ Determination of Phenoxymethylpenicillin Treatment in Raw or Cooked Chicken Meat Samples". Journal of Agricultural and Food Chemistry - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhYi8omZKY3ddnHZvdqpnTQGZPFzFRW93J-E7eHKLA3DiJAjf9ngGmFkiuZJy8f9sHUizjQoJCW9dByhnvaB0PN7OKQau3O8UhRs9w6snCNyJvx9GkgL4G7U5CK7Qd2ZhV3NcSHd887kgvHxc=[4] "A nuclear magnetic resonance study of the degradation of penicillin G in acidic solution". Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcnF6FM3F7O37Xs0GaewOYvD0FUQtWz2BWbbVR2NyLHE6WR48JQtjvL6OMDUd-DDmJeMDFbVngxKXcMSZke6ziu2hmitgTQl_CzwoZZ4w1S2HHq_GU6rY2UI42MTZtYpPP9f2s9SYpH64Wm-stZznAsrH9anJauACoGCjoijo=[3] "Development of a method of analysis for profiling of the impurities in phenoxymethylpenicillin potassium based on the analytical quality by design concept combined with the degradation mechanism of penicillins". ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGuhuqNcm07m52U33ysFfzRixXnJPVRtK3udelNeNedJUsvvc0-5PCzHnnx6kNKBEl8lzibgutyr14KY1HobcO0YmEPKRAuZmVVvcoDYqBCNN8O1HLh3Bu7mGNn8_NoFY19yVtrOGHVsJI57Z9P5wkEKTZzGlPKjla2nhws7MQiEUqL2-wy5xMuurshSBa2l5X13azq-3Fym3d5JiUr4RNG51FomLAGw7pwldiq9N0XUxMQoF7USoAyxU8jBf3AXKhZZLRY5BTVXll4A3KiVbS41t20aEgjNUB5zuZCvRm-s_jksumBPH7TfK2PqO56QAS3ODnjGgGiQojj3BJ19fIXdQ8aopzywNsBizSCAZ6ze8bPSqrozwJxhTJ0pn4yYVmARkZ1ysfSIxkBXiZ64mzQjTvMfsK4A==

Sources

Comparative

A Comparative Pharmacokinetic Analysis of Phenoxymethylpenicillin With and Without Probenecid

An In-Depth Guide for Researchers and Drug Development Professionals This guide provides a comprehensive comparative study of the pharmacokinetics of phenoxymethylpenicillin (Penicillin V) when administered alone versus...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative study of the pharmacokinetics of phenoxymethylpenicillin (Penicillin V) when administered alone versus in combination with probenecid. This analysis is grounded in established scientific principles and supported by experimental data to offer valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Synergy of a Classic Antibiotic and a Uricosuric Agent

Phenoxymethylpenicillin, a member of the beta-lactam class of antibiotics, has long been a staple in treating various bacterial infections, particularly those caused by Gram-positive bacteria.[1][2][3][4] Its oral bioavailability and efficacy against susceptible organisms have made it a widely prescribed antimicrobial agent.[3][4][5]

Probenecid, primarily known for its use in treating gout by increasing uric acid excretion, also plays a significant role in modifying the pharmacokinetics of other drugs.[1][6][7] Historically, during World War II, probenecid was utilized to extend the limited supplies of penicillin by prolonging its presence in the body.[7] This guide delves into the mechanisms and quantitative effects of this clinically significant drug-drug interaction.

The Mechanism of Interaction: A Tale of Two Transporters

The enhanced therapeutic effect of combining phenoxymethylpenicillin with probenecid is rooted in their shared pathway of elimination. Both drugs are actively secreted from the bloodstream into the urine via the organic anion transporters (OATs), specifically OAT1 and OAT3, located in the proximal tubules of the kidneys.[1][7]

Probenecid acts as a competitive inhibitor of these transporters.[1][8][9] By competing with phenoxymethylpenicillin for the same transport proteins, probenecid effectively blocks the renal tubular secretion of the antibiotic.[1][6][10] This inhibition leads to a decrease in the renal clearance of phenoxymethylpenicillin, resulting in higher and more sustained plasma concentrations.[1][6][7]

cluster_0 Renal Proximal Tubule Cell cluster_1 Mechanism of Action Bloodstream Bloodstream OAT Organic Anion Transporter (OAT) Bloodstream->OAT Phenoxymethylpenicillin Probenecid Probenecid Probenecid Phenoxymethylpenicillin Phenoxymethylpenicillin Tubular_Lumen Tubular Lumen (Urine) OAT->Tubular_Lumen Active Secretion Binding_Site OAT Binding Site Probenecid->Binding_Site Competitively Inhibits Phenoxymethylpenicillin->Binding_Site Binds for Secretion

Figure 1: Competitive inhibition of phenoxymethylpenicillin renal excretion by probenecid.

Comparative Pharmacokinetic Profiles

The co-administration of probenecid significantly alters the pharmacokinetic parameters of phenoxymethylpenicillin. This section presents a comparative analysis based on key metrics.

Table 1: Comparative Pharmacokinetic Parameters of Phenoxymethylpenicillin

Pharmacokinetic ParameterPhenoxymethylpenicillin AlonePhenoxymethylpenicillin with ProbenecidPercentage Change
Peak Plasma Concentration (Cmax) Varies with dose (e.g., 6.1 ± 2.0 mg/L for 0.4g)[11][12]Significantly Increased[1][6][13]2 to 4-fold increase[1][6]
Time to Peak Concentration (Tmax) Approximately 0.75 - 1 hour[5][11][12]Generally Unchanged-
Area Under the Curve (AUC) Dose-dependent[11][12]Significantly IncreasedDoubled or more[8]
Elimination Half-life (t½) Approximately 0.5 - 1.1 hours (dose-dependent)[4][11]ProlongedIncreased
Renal Clearance Major route of eliminationSignificantly Decreased[1][8]Reduced by ~53-55% (for similar beta-lactams)[8]
Urinary Excretion 37-43% of the dose within 10 hours[11][12]Significantly Reduced[8]Decreased

Note: The exact values can vary based on patient-specific factors such as age, renal function, and the specific doses of both drugs administered.

Experimental Protocol for a Comparative Pharmacokinetic Study

To empirically determine the effects of probenecid on phenoxymethylpenicillin pharmacokinetics, a crossover study design is recommended for its self-validating nature.

1. Study Design and Population:

  • Design: A randomized, open-label, two-period, two-sequence crossover study.

  • Population: Healthy adult volunteers with normal renal and hepatic function.[11]

  • Washout Period: A washout period of at least one week between the two treatment periods to ensure complete elimination of the drugs from the system.

2. Dosing and Administration:

  • Treatment Arm 1: A single oral dose of phenoxymethylpenicillin (e.g., 500 mg).

  • Treatment Arm 2: A single oral dose of probenecid (e.g., 1 g) administered 1-2 hours prior to a single oral dose of phenoxymethylpenicillin (e.g., 500 mg).

  • Administration: Drugs should be administered with a standardized volume of water after an overnight fast.[14]

3. Sample Collection:

  • Blood Sampling: Collect venous blood samples into appropriate tubes (e.g., containing heparin or EDTA) at pre-defined time points: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-phenoxymethylpenicillin administration.

  • Urine Sampling: Collect total urine voided at specified intervals (e.g., 0-2, 2-4, 4-8, and 8-12 hours) post-dose.

4. Bioanalytical Method:

  • Sample Processing: Centrifuge blood samples to separate plasma, which is then stored frozen until analysis. Measure and record the volume of urine collections and store an aliquot frozen.

  • Analytical Technique: Develop and validate a sensitive and specific analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of phenoxymethylpenicillin in plasma and urine.

5. Pharmacokinetic Analysis:

  • Software: Utilize validated pharmacokinetic software to calculate the key parameters listed in Table 1 from the plasma concentration-time data.

  • Statistical Analysis: Employ appropriate statistical tests (e.g., paired t-test or ANOVA) to compare the pharmacokinetic parameters between the two treatment arms.

Start Start Recruit_Volunteers Recruit Healthy Volunteers Start->Recruit_Volunteers Randomization Randomize into Two Groups Recruit_Volunteers->Randomization Group_A Group A Randomization->Group_A Group_B Group B Randomization->Group_B Treatment_1A Administer Phenoxymethylpenicillin Alone Group_A->Treatment_1A Treatment_2A Administer Probenecid + Phenoxymethylpenicillin Group_A->Treatment_2A Treatment_1B Administer Probenecid + Phenoxymethylpenicillin Group_B->Treatment_1B Treatment_2B Administer Phenoxymethylpenicillin Alone Group_B->Treatment_2B Sampling_1 Blood & Urine Sampling Treatment_1A->Sampling_1 Treatment_1B->Sampling_1 Washout Washout Period Sampling_1->Washout Washout->Group_A Crossover Washout->Group_B Crossover Sampling_2 Blood & Urine Sampling Treatment_2A->Sampling_2 Treatment_2B->Sampling_2 Analysis Bioanalysis (LC-MS/MS) Sampling_2->Analysis PK_Modeling Pharmacokinetic Modeling & Statistical Analysis Analysis->PK_Modeling End End PK_Modeling->End

Figure 2: Experimental workflow for a crossover pharmacokinetic study.

Implications for Clinical Practice and Drug Development

The ability of probenecid to significantly increase and prolong the plasma concentrations of phenoxymethylpenicillin has several important implications:

  • Enhanced Therapeutic Efficacy: For infections requiring high and sustained antibiotic levels, the combination can be therapeutically advantageous.[1]

  • Dose Reduction: The co-administration of probenecid may allow for a reduction in the required dose of phenoxymethylpenicillin, potentially leading to a decrease in dose-related side effects and treatment costs.[1][8]

  • Overcoming Resistance: In some cases, achieving higher antibiotic concentrations may help overcome certain mechanisms of bacterial resistance.[1]

  • Considerations for Renal Impairment: This combination is generally not recommended in patients with known renal impairment, as the mechanism of action relies on functioning renal tubules.[6]

Conclusion

The co-administration of probenecid with phenoxymethylpenicillin provides a clear and significant pharmacokinetic advantage by inhibiting the renal excretion of the antibiotic. This interaction leads to a notable increase in the peak plasma concentration, a prolongation of the elimination half-life, and a substantial increase in the overall drug exposure (AUC). Understanding the mechanism and magnitude of this interaction is crucial for optimizing therapeutic strategies, designing new drug formulations, and conducting further clinical research. The experimental protocol outlined provides a robust framework for quantifying these effects in a controlled setting.

References

  • Probenecid and Penicillin Interaction: Enhanced Antibiotic Levels - Emp
  • probenecid tablet, film co
  • Pharmacology Pharmacokinetics of Phenoxymethylpenicillin in Volunteers.
  • Probenecid - Wikipedia.
  • Pharmacokinetics of Phenoxymethylpenicillin in Tonsils.
  • Exploring the Pharmacokinetics of Phenoxymethylpenicillin (Penicillin-V) in Adults: A Healthy Volunteer Study - PMC.
  • Interactions between Amoxicillin and Probenecid - Drugs.com.
  • Influence of probenecid on serum penicillin concentration after oral administr
  • Exploring the Pharmacokinetics of Phenoxymethylpenicillin (Penicillin-V) in Adults: A Healthy Volunteer Study - Oxford Academic.
  • Pharmacokinetics of phenoxymethylpenicillin in volunteers - PubMed.
  • Phenoxymethylpenicillin 250mg Film-coated Tablets - Summary of Product Characteristics (SmPC) - (emc) | 10628.
  • Addition of probenecid to oral β-lactam antibiotics: a system
  • Comparative pharmacodynamics and clinical pharmacokinetics of phenoxymethylpenicillin and pheneticillin - PMC.
  • What is the mechanism of Probenecid?
  • Exploring the Pharmacokinetics of Phenoxymethylpenicillin (Penicillin-V) in Adults: A Healthy Volunteer Study | Open Forum Infectious Diseases | Oxford Academic.
  • Towards pharmacokinetic boosting of phenoxymethylpenicillin (penicillin-V)
  • (PDF) Towards pharmacokinetic boosting of phenoxymethylpenicillin (penicillin-V)
  • National Agency for Food & Drug Administration & Control (NAFDAC) Registration & Regulatory Affairs (R & R) Directorate SUMMARY OF PRODUCT CHARACTERISTICS (SmPC).
  • Pharmacology of Penicillin V (Phenoxymethylpenicillin) ; Pharmacokinetics, Mechanism of action, Uses - YouTube.
  • Towards pharmacokinetic boosting of phenoxymethylpenicillin (penicillin-V)
  • Probenecid Interaction with other Drugs - Medindia.

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of Phenoxymethylpenicillin for Laboratory Professionals

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent does not end upon the completion of an experiment. The responsible management and disposal of all laboratory...

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Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent does not end upon the completion of an experiment. The responsible management and disposal of all laboratory materials, particularly potent compounds like the beta-lactam antibiotic Phenoxymethylpenicillin (also known as Penicillin V), are paramount.[1] Adherence to stringent disposal protocols is not merely a matter of regulatory compliance but a fundamental component of laboratory safety, environmental stewardship, and the global effort to combat antimicrobial resistance.[1]

This guide provides a comprehensive, step-by-step framework for the safe and effective disposal of Phenoxymethylpenicillin, grounded in established scientific principles and regulatory standards.

The Critical Importance of Proper Disposal: Mitigating Environmental Impact and Antimicrobial Resistance

The improper disposal of antibiotics, such as flushing them down the drain or discarding them in regular trash, contributes to the contamination of soil and waterways.[2][3][4] This environmental dissemination of antimicrobial compounds is a significant driver in the development of antibiotic-resistant bacteria, a pressing global health crisis.[5] When antibiotics are present in the environment, even at low concentrations, they create selective pressure that favors the survival and proliferation of resistant microbial strains.[5][6] Therefore, the inactivation of the antibiotic's active pharmaceutical ingredient (API) before disposal is a critical step in protecting our ecosystem and preserving the efficacy of these life-saving drugs.

Regulatory Framework: A Multi-Agency Approach

The disposal of pharmaceutical waste in a laboratory setting is governed by a network of federal and state regulations. Key agencies in the United States include:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the disposal of hazardous waste, which includes many pharmaceutical wastes.[3][7][8] The EPA explicitly prohibits the sewering (flushing down the drain) of hazardous pharmaceutical waste.[1]

  • Occupational Safety and Health Administration (OSHA): OSHA's guidelines, particularly the Bloodborne Pathogens Standard, ensure the safety of laboratory personnel during the handling and disposal of potentially contaminated materials.[6][9][10][11] This includes the use of appropriate Personal Protective Equipment (PPE) and the implementation of safe work practices.

  • State and Local Regulations: It is crucial to consult your institution's Environmental Health and Safety (EHS) department, as state and local agencies may have additional, more stringent requirements for pharmaceutical waste disposal.[2][12]

Step-by-Step Disposal Protocol for Phenoxymethylpenicillin

This protocol focuses on the chemical inactivation of Phenoxymethylpenicillin via alkaline hydrolysis, a proven method for cleaving the beta-lactam ring and neutralizing its antibacterial activity.[1]

Part 1: Preparation and Safety Precautions
  • Consult Your Institutional EHS: Before proceeding, always review your organization's specific chemical hygiene and waste disposal plans.

  • Designated Work Area: Conduct all inactivation procedures in a designated area, preferably within a certified chemical fume hood to ensure proper ventilation.[13]

  • Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:

    • Safety goggles with side shields or a face shield.[6][13]

    • A laboratory coat.

    • Chemical-resistant gloves (nitrile or neoprene are suitable).[1]

Part 2: Chemical Inactivation via Alkaline Hydrolysis

The core of this disposal method is the use of a strong base to break the amide bond in the beta-lactam ring of the penicillin molecule.

Experimental Protocol:

  • Prepare a 1 M Sodium Hydroxide (NaOH) Solution: Carefully prepare a 1 M solution of NaOH.

  • Inactivation Procedure: For every one volume of Phenoxymethylpenicillin solution, add two volumes of the 1 M NaOH solution.[1] For example, to inactivate 100 mL of a penicillin solution, you would add 200 mL of 1 M NaOH.

  • Reaction Time: Stir the resulting mixture at ambient temperature for a minimum of four hours.[14] This duration is critical to ensure the complete degradation of the beta-lactam structure.[1]

  • Waste Neutralization: After the inactivation period, slowly add a 1 M solution of hydrochloric acid (HCl) to neutralize the alkaline solution. Continuously monitor the pH with a calibrated pH meter until it is within a neutral range (typically between 6.0 and 8.0).[1]

Quantitative Data for Alkaline Hydrolysis of Phenoxymethylpenicillin

ParameterValue/InstructionRationale
Inactivating Agent 1 M Sodium Hydroxide (NaOH)A strong base that effectively hydrolyzes the beta-lactam ring.
Volume Ratio (Waste:NaOH) 1:2Ensures a sufficient excess of hydroxide ions for complete inactivation.[1]
Reaction Time Minimum 4 hoursAllows for the complete degradation of the antibiotic.[14]
Neutralizing Agent 1 M Hydrochloric Acid (HCl)Safely brings the pH of the waste to a neutral range for disposal.[1]
Final pH 6.0 - 8.0A neutral pH is required for safe collection and disposal.[1]
Part 3: Final Disposal
  • Waste Collection: Transfer the neutralized, inactivated solution into a clearly labeled hazardous waste container.[1] The container should be compatible with aqueous chemical waste and meet all institutional and local regulatory requirements.

  • Labeling: The hazardous waste label should include:

    • The words "Hazardous Waste"

    • The chemical contents (e.g., "Inactivated Phenoxymethylpenicillin solution," "Sodium Chloride," "Water")

    • The date of accumulation

    • The name of the generating researcher and laboratory

  • Professional Disposal: Arrange for the pickup and final disposal of the hazardous waste container by a certified hazardous waste management contractor.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the Phenoxymethylpenicillin disposal process, from initial waste generation to final, compliant disposal.

Phenoxymethylpenicillin_Disposal_Workflow cluster_prep Preparation cluster_inactivation Chemical Inactivation cluster_disposal Final Disposal Waste_Gen Phenoxymethylpenicillin Waste (Stock solutions, contaminated media) PPE Don Appropriate PPE (Goggles, Lab Coat, Gloves) Waste_Gen->PPE Fume_Hood Work in a Chemical Fume Hood PPE->Fume_Hood Add_NaOH Add 1 M NaOH (2:1 volume ratio to waste) Fume_Hood->Add_NaOH Stir Stir for ≥ 4 Hours at Ambient Temperature Add_NaOH->Stir Neutralize Neutralize with 1 M HCl to pH 6.0-8.0 Stir->Neutralize Collect Transfer to Labeled Hazardous Waste Container Neutralize->Collect Store Store in Designated Waste Accumulation Area Collect->Store Dispose Dispose via Certified Hazardous Waste Contractor Store->Dispose

Caption: Workflow for the safe disposal of Phenoxymethylpenicillin waste in a laboratory setting.

The Mechanism of Alkaline Hydrolysis

The effectiveness of this disposal method lies in the chemical reaction that destroys the bioactivity of the penicillin molecule. The diagram below illustrates the cleavage of the beta-lactam ring.

Alkaline_Hydrolysis_Mechanism Penicillin Phenoxymethylpenicillin (Active β-lactam ring) Penicilloic_Acid Penicilloic Acid (Inactive, open ring) Penicillin->Penicilloic_Acid Hydrolysis OH OH- (from NaOH) OH->Penicillin

Caption: Simplified mechanism of Phenoxymethylpenicillin inactivation via alkaline hydrolysis.

Alternative Disposal Considerations

While alkaline hydrolysis is a highly effective and recommended method, other approaches may be considered in specific contexts, always in consultation with your EHS department:

  • Incineration: High-temperature incineration by a licensed waste management facility is a common and effective method for the ultimate disposal of many pharmaceutical wastes, including solid forms of Phenoxymethylpenicillin.[15]

  • Enzymatic Inactivation: Research has explored the use of beta-lactamase enzymes to inactivate penicillin antibiotics.[16][17] While effective, this method may be less practical and more costly for routine laboratory waste disposal compared to chemical hydrolysis.

It is imperative to note that autoclaving, while effective for sterilizing biological waste, is not a reliable method for destroying the chemical structure of many antibiotics, including Phenoxymethylpenicillin, in concentrated stock solutions.[18]

By implementing this robust and scientifically sound disposal protocol, you contribute to a safer laboratory environment, protect our precious ecosystems, and uphold the integrity of your research.

References

  • California Department of Toxic Substances Control. (2019, April 2). Pharmaceutical Waste. Retrieved from [Link]

  • Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important. Retrieved from [Link]

  • Daniels Health. (2025, May 14). Pharmaceutical Waste Regulations: Policy and Procedure. Retrieved from [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS PHENOXYMETHYLPENICILLIN POTASSIUM. Retrieved from [Link]

  • Biotika. Penicillin V Calcium dihydrate Phenoxymethylpenicillin Calcium dihydrate Material Safety Data Sheet. Retrieved from [Link]

  • Fisher Scientific. (2014, February 20). SAFETY DATA SHEET: Penicillin V potassium salt. Retrieved from [Link]

  • Worthington, R. J., & Melander, C. (2013). Overcoming Resistance to β-Lactam Antibiotics. Journal of Organic Chemistry, 78(9), 4207–4213. Retrieved from [Link]

  • Today's Clinical Lab. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal. Retrieved from [Link]

  • OnSite Waste Technologies. (2025, June 11). OSHA and Biohazard Waste Disposal: A Compliance Guide. Retrieved from [Link]

  • University of Delaware. Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. Quantitative determination of phenoxymethylpenicillin using kinetic method. Retrieved from [Link]

  • Tamma, P. D., & Simner, P. J. (2018). Direct β-Lactam Inactivation Method: a New Low-Cost Assay for Rapid Detection of Carbapenemase- or Extended-Spectrum-β-Lactamase-Producing Enterobacterales Directly from Positive Blood Culture Bottles. Journal of Clinical Microbiology, 56(12), e01132-18. Retrieved from [Link]

  • Rx Destroyer. (2021, July 19). OSHA Guidelines for Medical Waste. Retrieved from [Link]

  • Google Patents. Methods for the inactivation of antibiotics.
  • MedWaste. (2026, March 10). OSHA Compliance for Medical Waste Handling: What Healthcare Facilities Need to Know in 2026. Retrieved from [Link]

  • Occupational Safety and Health Administration. eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs. Retrieved from [Link]

  • MedPro Disposal. (2023, April 25). 7 Easy Steps to Comply with OSHA's Standard for Medical Waste Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019, August 21). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Frontiers in Microbiology. (2022). β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 5). Medical Waste. Retrieved from [Link]

  • ScienceDirect. Determination of penicillin G and its degradation products in a penicillin production wastewater treatment plant and the receiving river water. Retrieved from [Link]

  • JSciMed Central. (2018, November 17). Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance. Retrieved from [Link]

  • Macau University of Science and Technology. (2021, August 16). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, June 23). Household Medication Disposal. Retrieved from [Link]

  • eCFR. 40 CFR Part 165 -- Pesticide Management and Disposal. Retrieved from [Link]

  • BioLiquidator. Paper No. Retrieved from [Link]

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